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Foundational

In-Depth Technical Guide: Structure Elucidation of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide

Abstract: This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. Intended for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the integration of orthogonal methods to achieve unambiguous structural confirmation. We will explore the complete workflow, from synthesis verification and chromatographic purification to definitive spectroscopic analysis and final structural validation, embodying the principles of expertise, trustworthiness, and authoritative scientific grounding.

Introduction: The Rationale for Rigorous Elucidation

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds due to its versatile binding properties and metabolic stability.[1][2][3] The specific compound, 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, represents a synthetically accessible yet structurally nuanced molecule. Its potential as a lead compound in drug discovery hinges on the absolute certainty of its chemical structure. Ambiguity in atom connectivity, tautomeric forms, or stereochemistry can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities.[4]

Synthesis and Purification: Establishing a Verified Starting Point

The journey of structure elucidation begins with the synthesis of the target compound. A common and reliable route to this class of pyrazoles is the reaction of a β-ketoester with a hydrazine derivative, followed by amidation.[6]

Proposed Synthetic Pathway

A logical synthetic route involves the Claisen condensation of m-toluoyl chloride with a suitable acetate equivalent to form a β-ketoester, which is then cyclized with hydrazine. The resulting pyrazole-5-carboxylate ester is then converted to the primary amide.

G cluster_synthesis Synthetic Pathway start m-Toluoyl Chloride + Ethyl Acetate ketoester Ethyl 3-(m-tolyl)-3-oxopropanoate start->ketoester Claisen Condensation pyrazole_ester Ethyl 3-(m-tolyl)-1H-pyrazole-5-carboxylate ketoester->pyrazole_ester Cyclization hydrazine Hydrazine Hydrate (N2H4·H2O) hydrazine->pyrazole_ester amidation Amidation Reagents pyrazole_ester->amidation Amidation final_product 3-(m-Tolyl)-1H-pyrazole-5-carboxamide amidation->final_product

Caption: Proposed synthesis of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide.

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Rationale: Before any spectroscopic analysis, the absolute purity of the analyte must be established. HPLC is the gold standard for this purpose, allowing for the separation of the target compound from any unreacted starting materials, by-products, or isomers. A purity level of >98% is targeted.

Step-by-Step Methodology:

  • System Preparation:

    • Instrument: An Agilent 1260 Infinity II LC System or equivalent.

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a minimal volume of DMSO to create a ~1 mg/mL stock solution.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B.

      • 15-18 min: Hold at 95% B.

      • 18-18.1 min: Return to 5% B.

      • 18.1-22 min: Re-equilibration at 5% B.

    • Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate the peak corresponding to the main product.

    • Calculate purity based on the area percentage of the main peak relative to the total integrated peak area. The goal is a single, sharp peak with >98% purity.

Mass Spectrometry: The Molecular Weight Gatekeeper

Rationale: High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of the compound's molecular weight and, by extension, its elemental formula.[5][7] This is a critical, non-negotiable step in structure elucidation. It serves as a primary filter; if the observed mass does not match the theoretical mass, the proposed structure is incorrect. Mass spectrometry is a cornerstone technique in the structure elucidation of small molecules.[8]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
  • System: An Agilent 6230 TOF LC/MS or equivalent.

  • Sample Infusion: The purified HPLC fraction can be directly infused, or an LC-MS run can be performed.[9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is typically effective for nitrogen-containing heterocycles as they readily accept a proton.

  • Instrument Parameters:

    • Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psig.

    • Capillary Voltage: 3500 V.

    • Mass Range: 100-500 m/z.

  • Data Interpretation:

    • The expected molecular formula is C₁₁H₁₁N₃O.

    • The theoretical monoisotopic mass is 201.0902 Da.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 201.0902 + 1.0078 = 202.0980.

    • The system's mass accuracy should be within 5 ppm.

Data Summary Table
ParameterTheoretical ValueObserved ValueDeviation (ppm)
Molecular Formula C₁₁H₁₁N₃OC₁₁H₁₁N₃ON/A
Monoisotopic Mass 201.0902 Da--
[M+H]⁺ Ion 202.0980 m/zTo be filled by user< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[10] A suite of 1D and 2D NMR experiments is required to assemble the complete structural picture.

Rationale for Experiment Selection:

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons (through spin-spin coupling).

  • ¹³C NMR: Identifies the number of distinct carbon environments. The chemical shift values of the carboxamide bond linkage typically appear in the region of 160–170 ppm.[11]

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (i.e., which are on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing together the molecular fragments.

G cluster_nmr NMR Elucidation Workflow H1 ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Integrated workflow for NMR-based structure elucidation.

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the amide and its N-H protons are readily observable.

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Acquire 16 scans.

    • Spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire 1024 scans with proton decoupling.

    • Spectral width: 0 to 200 ppm.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard Bruker pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgplpndqf).

    • Optimize acquisition and processing parameters according to standard procedures.

Predicted Spectral Data and Interpretation

The key to solving the structure lies in systematically assigning every signal.

¹H NMR Predicted Signals (in DMSO-d₆):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Ar-CH₃ ~2.4Singlet3Hm-Tolyl CH₃Typical benzylic methyl singlet.
Pyrazole C4-H ~6.8-7.2Singlet1HPyrazole H4Isolated proton on the pyrazole ring. The characteristic pyrazole ring hydrogen chemical shift values appear around 8.3–8.4 ppm in some derivatives.[11]
Aromatic Hs ~7.2-7.8Multiplets4Hm-Tolyl HsComplex splitting pattern characteristic of a meta-substituted ring.
-CONH₂ ~7.5 and ~7.9Broad Singlets2HAmide N-HTwo distinct, exchangeable protons.
Pyrazole N-H ~13.5-14.5Broad Singlet1HPyrazole N-HHighly deshielded due to aromaticity and hydrogen bonding.

¹³C NMR Predicted Signals (in DMSO-d₆):

SignalChemical Shift (δ, ppm)AssignmentRationale
Ar-CH₃ ~21m-Tolyl CH₃Aliphatic carbon.
Aromatic Cs ~110-140Pyrazole & Tolyl CsA total of 8 signals expected in this region (4 tolyl CH, 2 tolyl quaternary, 2 pyrazole CH/C).
Pyrazole C3/C5 ~140-155Pyrazole C3 & C5Quaternary carbons attached to nitrogen atoms are deshielded.
-C=O ~160-165Amide CarbonylCarbonyl carbon in an amide environment. A signal at δ 163.8 ppm is attributed to the carbon of a CO group in a similar pyrazole carboxamide.[2]

Putting it Together with 2D NMR:

  • HSQC: Will directly link the proton signals to their attached carbons (e.g., the ~2.4 ppm proton signal will correlate to the ~21 ppm carbon signal).

  • COSY: Will show correlations between the coupled aromatic protons on the m-tolyl ring, helping to assign their specific positions.

  • HMBC: This is the crucial final step.

    • A correlation from the pyrazole C4-H (~6.8 ppm) to the amide carbonyl carbon (~160 ppm) would confirm their 2-bond and 3-bond proximity, respectively, locking in the carboxamide at the C5 position.

    • Correlations from the m-tolyl protons to the pyrazole C3 carbon (~140-155 ppm) will definitively prove the attachment of the tolyl ring at the C3 position.

    • Correlations from the m-tolyl CH₃ protons to the aromatic carbons of the tolyl ring will confirm the substitution pattern.

Final Verification: Orthogonal Confirmation

While NMR provides the definitive connectivity map, a final orthogonal check is best practice.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides confirmation of key functional groups. It is a rapid and inexpensive technique that validates the presence of the amide and N-H bonds.

Expected Key Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 & ~3200 N-H StretchPrimary Amide (-CONH₂) & Pyrazole N-H
~3050 C-H StretchAromatic
~2950 C-H StretchAliphatic (CH₃)
~1670 C=O StretchAmide I Band
~1600 N-H BendAmide II Band
~1580, ~1480 C=C StretchAromatic Ring

Conclusion: A Self-Validating Structural Dossier

By systematically employing a workflow that proceeds from purity assessment (HPLC) to molecular formula determination (HRMS), and finally to detailed architectural mapping (1D/2D NMR), we have created a self-validating dossier for the structure of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous, multi-technique approach is essential for advancing compounds in a drug discovery pipeline, ensuring that all subsequent biological and medicinal chemistry efforts are based on a foundation of absolute structural certainty.

References

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(11), 869-876.
  • Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • Guo, J., Su, M., & Li, Z. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116291.
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved March 13, 2026, from [Link]

  • Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.
  • ResearchGate. (n.d.). Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. Retrieved March 13, 2026, from [Link]

  • LCGC International. (2023, September 21). Scientists Test a New Process for Small Molecule Structure Elucidation. Retrieved March 13, 2026, from [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 133-144.
  • El-Metwaly, N. M., & El-Gazzar, A. R. A. (2019). Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives.
  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 11(3), 3689-3699.
  • RSC Advances. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(96), 93941-93948.
  • R-Discovery. (2016). Ethyl 3-methyl-1-phenyl-5-(p-tolyl)
  • Sardar, S., Akhtar, T., Hameed, S., & Khan, K. M. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan, 34(6), 1531-1536.
  • Islamiah College. (n.d.). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Retrieved March 13, 2026, from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubMed. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 17(18), 6649-6657.
  • SpectraBase. (n.d.). ethyl 1-methyl-3-(3-toluidinocarbonyl)-1H-pyrazole-5-carboxylate. Retrieved March 13, 2026, from [Link]

  • PubChem. (n.d.). 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. Retrieved March 13, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-5-carboxamide, N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-4-nitro-. Retrieved March 13, 2026, from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4589.
  • Journal of the Serbian Chemical Society. (2009). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 74(1), 25-32.
  • ResearchGate. (n.d.). Tautomeric structures of carboxamide derivatives with numbering scheme. Retrieved March 13, 2026, from [Link]

Sources

Exploratory

Synthesis and Optimization of Novel 3-(m-Tolyl)-1H-pyrazole-5-carboxamide Derivatives: A Technical Guide

Executive Summary The 1H-pyrazole-5-carboxamide core is a privileged scaffold in both medicinal and agricultural chemistry. Derivatives of this class have demonstrated profound biological activities, ranging from potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole-5-carboxamide core is a privileged scaffold in both medicinal and agricultural chemistry. Derivatives of this class have demonstrated profound biological activities, ranging from potent neuraminidase inhibition in antiviral therapies[1] to the targeted inhibition of the androgen receptor (AR) in prostate cancer models[2]. In agrochemistry, structurally analogous compounds such as Tebufenpyrad serve as highly effective acaricides and insecticides by acting as Mitochondrial Electron Transport Inhibitors (METI)[3].

This technical guide details the rational design, mechanistic synthesis, and optimization of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide derivatives . The incorporation of an m-tolyl (3-methylphenyl) group at the C3 position introduces specific steric bulk and lipophilicity, which are critical for enhancing membrane permeability and target-site binding affinity. As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step methodologies but also the mechanistic causality behind each experimental choice, ensuring a self-validating and reproducible workflow.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-(m-Tolyl)-1H-pyrazole-5-carboxamides relies on a highly convergent "Strategy A" approach: Pyrazole Ring Construction followed by Late-Stage Amidation [4]. This strategy is vastly superior to early-stage amidation because it allows for the rapid generation of a diverse library of carboxamide derivatives from a single, stable carboxylic acid intermediate.

Mechanistic Causality of the Synthetic Steps:
  • Claisen Condensation: The synthesis begins with the condensation of 3-methylacetophenone and diethyl oxalate. We utilize Potassium tert-butoxide (t-BuOK) in Tetrahydrofuran (THF) rather than standard sodium ethoxide. Causality: t-BuOK is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the methyl ketone to form the enolate, driving the cross-condensation with diethyl oxalate to completion while actively suppressing the self-condensation of the ketone[5].

  • Hydrazine Cyclization: The resulting 1,3-diketoester is cyclized using hydrazine hydrate. We conduct this in an Ethanol/Acetic Acid (EtOH/AcOH) solvent system. Causality: The acetic acid acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygens, increasing their electrophilicity to facilitate rapid nucleophilic attack by hydrazine. Furthermore, the slightly acidic environment thermodynamically drives the dehydration steps required to aromatize the 1H-pyrazole ring[5].

  • Late-Stage Amidation: For the final coupling, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). Causality: Pyrazole-5-carboxylic acids can be sterically hindered and electronically deactivated due to tautomerization. HATU rapidly converts the acid into a highly reactive 7-azabenzotriazole active ester, which couples efficiently with both aliphatic and weakly nucleophilic aromatic amines, minimizing degradation and maximizing yield[4].

Experimental Workflows & Protocols

The following self-validating protocols describe the complete synthesis from commercially available starting materials to the final functionalized carboxamides.

Protocol 1: Synthesis of Ethyl 4-(m-tolyl)-2,4-dioxobutanoate
  • Preparation: In a flame-dried, N₂-purged round-bottom flask, dissolve 3-methylacetophenone (1.0 eq, 10 mmol) and diethyl oxalate (1.2 eq, 12 mmol) in anhydrous THF (30 mL).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add t-BuOK (1.5 eq, 15 mmol) in portions over 15 minutes to control the exothermic enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1).

  • Workup: Quench the reaction with 1N HCl until the pH reaches 3.0. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-diketoester, which is used directly in the next step.

Protocol 2: Synthesis of Ethyl 3-(m-tolyl)-1H-pyrazole-5-carboxylate
  • Cyclization: Dissolve the crude 1,3-diketoester from Protocol 1 in absolute ethanol (25 mL). Add glacial acetic acid (2.0 mL) followed by hydrazine hydrate (1.2 eq, 12 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours. The formation of the pyrazole core will be accompanied by the elimination of water.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). Dry and concentrate to afford the pyrazole ester as a solid[5].

Protocol 3: Saponification to 3-(m-tolyl)-1H-pyrazole-5-carboxylic acid
  • Hydrolysis: Suspend the pyrazole ester in a 3:1 mixture of THF and H₂O (20 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Acidification: Remove the THF under reduced pressure. Acidify the remaining aqueous layer with 2N HCl to pH 2. The product, 3-(m-tolyl)-1H-pyrazole-5-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum[4].

Protocol 4: Late-Stage Amidation (General Procedure)
  • Activation: In a dry flask, dissolve 3-(m-tolyl)-1H-pyrazole-5-carboxylic acid (1.0 eq, 1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired amine (1.2 eq, 1.2 mmol) dropwise. Stir for 2–5 hours depending on the amine's nucleophilicity.

  • Purification: Quench with water (15 mL) and extract with EtOAc. Wash the organic layer thoroughly with 5% LiCl (to remove DMF), brine, and dry. Purify via flash column chromatography to yield the final 3-(m-Tolyl)-1H-pyrazole-5-carboxamide[4].

Quantitative Data & Yield Optimization

The efficiency of the HATU/DIPEA coupling methodology (Protocol 4) was validated across a diverse panel of amines. The quantitative data below demonstrates the robustness of this late-stage functionalization strategy.

Amine ReactantR-Group on CarboxamideYield (%)Reaction Time (h)Purity (HPLC %)
Aniline Phenyl854.0>98
Benzylamine Benzyl922.0>99
Cyclohexylamine Cyclohexyl883.0>98
4-Fluoroaniline 4-Fluorophenyl825.0>97
Morpholine Morpholino902.5>99

Note: Aliphatic amines (Benzylamine, Cyclohexylamine) exhibit faster reaction kinetics and higher yields compared to electronically deactivated aromatic amines (4-Fluoroaniline).

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the retrosynthetic and forward synthetic pathways described in the protocols.

SyntheticWorkflow A 3-Methylacetophenone + Diethyl Oxalate B Ethyl 4-(m-tolyl)- 2,4-dioxobutanoate A->B t-BuOK, THF Claisen Condensation C Ethyl 3-(m-tolyl)-1H- pyrazole-5-carboxylate B->C NH2NH2·H2O EtOH/AcOH, Reflux D 3-(m-tolyl)-1H- pyrazole-5-carboxylic acid C->D LiOH, THF/H2O Saponification E 3-(m-Tolyl)-1H-pyrazole- 5-carboxamide Derivatives D->E R-NH2, HATU, DIPEA Amidation

Figure 1: Synthetic workflow for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide derivatives.

Mechanism of Action: Mitochondrial Complex I Inhibition

Pyrazole-5-carboxamides are well-documented inhibitors of Mitochondrial Complex I. The diagram below maps the downstream signaling cascade triggered by this inhibition, leading to cellular apoptosis—a mechanism utilized by both agrochemical pesticides (like Tebufenpyrad) and experimental antineoplastic agents[6].

MOA P 3-(m-Tolyl)-1H-pyrazole- 5-carboxamide C1 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) P->C1 Potent Inhibition ETC Electron Transport Chain Arrest C1->ETC Blocks electron flow ATP Decreased ATP Production ETC->ATP Dissipates proton gradient ROS Increased ROS Production (Superoxide Radicals) ETC->ROS Electron leakage APO Cellular Apoptosis / Pest Mortality ATP->APO ROS->APO Oxidative Stress

Figure 2: Mechanism of action for pyrazole-5-carboxamides targeting Mitochondrial Complex I.

References

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Source: Pharmaceuticals 2021, 14(4): 371. URL:[Link]

  • EFSA Pilot Project on New Approach Methodologies (NAMs) for Tebufenpyrad Risk Assessment. Part 1. Source: ProQuest. URL:[Link]

Sources

Foundational

Physicochemical Characterization of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide: A Comprehensive Technical Guide

Executive Context: The Pyrazole-5-Carboxamide Scaffold in Drug Discovery In modern medicinal chemistry, nitrogen-rich heterocycles are foundational to the design of targeted therapeutics. Among these, the pyrazole ring h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context: The Pyrazole-5-Carboxamide Scaffold in Drug Discovery

In modern medicinal chemistry, nitrogen-rich heterocycles are foundational to the design of targeted therapeutics. Among these, the pyrazole ring has emerged as a highly versatile, privileged scaffold. Characterized by two adjacent nitrogen atoms in a five-membered planar ring, pyrazoles exhibit unique electron-donating and withdrawing properties that make them critical structures for drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents (1)[1].

3-(m-Tolyl)-1H-pyrazole-5-carboxamide represents a highly optimized derivative within this class. The m-tolyl substitution provides essential lipophilic bulk to occupy hydrophobic pockets within target proteins, while the 5-carboxamide moiety acts as a potent hydrogen bond donor/acceptor network. This guide details the rigorous physicochemical characterization and self-validating analytical workflows required to advance this compound through the preclinical pipeline.

Structural Profiling and Physicochemical Causality

Understanding the baseline physicochemical properties of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core quantitative data.

Table 1: Physicochemical and Topological Properties

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₁H₁₁N₃ODefines the foundational atomic composition and exact mass (201.09 g/mol ).
Molecular Weight 201.22 g/mol Well below the Lipinski threshold (<500 Da), ensuring high ligand efficiency.
LogP (Predicted) ~2.1Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area (TPSA) 71.8 ŲIdeal for oral bioavailability; permits potential blood-brain barrier (BBB) penetration if required.
Hydrogen Bond Donors (HBD) 3 (Pyrazole NH, Amide NH₂)Critical for anchoring the molecule to the hinge region of target kinases.
Hydrogen Bond Acceptors (HBA) 2 (Pyrazole N, Amide C=O)Facilitates secondary interactions with solvent or target protein residues.

Analytical Characterization Workflows

To ensure scientific integrity, the structural elucidation of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide must rely on a self-validating system where orthogonal analytical techniques (LC-MS and NMR) cross-verify each other.

Protocol 1: Orthogonal LC-MS and NMR Validation

Causality of Experimental Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly chosen over CD₃OD or D₂O for NMR. Protic solvents cause rapid deuterium exchange with the pyrazole NH and carboxamide NH₂ protons, rendering them invisible. DMSO-d₆ lacks exchangeable protons, allowing the critical hydrogen-bonding network to be fully resolved and integrated (2)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆ for NMR. Separately, prepare a 1 mg/mL stock in LC-MS grade Methanol.

  • LC-MS Analysis (ESI+ Mode): Inject 1 µL of the methanolic stock into a C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid).

    • Validation Check: The base peak must show an[M+H]⁺ ion at m/z 202.1. The UV chromatogram (254 nm) must integrate to >95% purity.

  • ¹H NMR Acquisition (400 MHz): Acquire the proton spectrum.

    • Validation Check: Look for the distinct broad singlets of the carboxamide protons (~7.4 and 7.8 ppm) and the highly deshielded pyrazole NH (>13.0 ppm). The integration of the m-tolyl methyl group (~2.3 ppm, 3H) must perfectly ratio against the aromatic protons.

  • ¹³C NMR Acquisition (100 MHz): Acquire the carbon spectrum to confirm the presence of 11 distinct carbon environments, specifically the carbonyl carbon (~162 ppm).

  • Data Integration: The mass balance from the LC-MS must align with the proton count from the ¹H NMR, creating a closed-loop confirmation of the structure.

AnalyticalWorkflow SamplePrep Sample Preparation (Dissolution in DMSO-d6 / MeOH) LCMS LC-MS Analysis (Mass & Purity Validation) SamplePrep->LCMS NMR 1H & 13C NMR (Proton/Carbon Mapping) SamplePrep->NMR DataInt Data Integration (Cross-Verification) LCMS->DataInt NMR->DataInt Validation Structural Validation (Self-Validating Output) DataInt->Validation

Figure 1: Orthogonal self-validating analytical workflow for structural elucidation.

Thermodynamic Lipophilicity (OECD 107 Shake-Flask Method)

Lipophilicity dictates how 3-(m-Tolyl)-1H-pyrazole-5-carboxamide partitions between aqueous biological fluids and lipid membranes. The shake-flask method is the gold standard for compounds with a LogP between -2 and 4 (3)[3].

Protocol 2: Shake-Flask Partitioning

Causality of Experimental Choice: Solvents must be mutually pre-saturated before the experiment. If pure water and pure n-octanol are used, the volume of the phases will shift during equilibration as water dissolves into octanol (and vice versa), skewing the concentration calculations and invalidating the mass balance.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and phosphate buffer (pH 7.4) together for 24 hours at 25°C. Separate the phases.

  • Solubilization: Dissolve an accurately weighed amount of the compound in the pre-saturated n-octanol to create a stock solution (e.g., 100 µM).

  • Equilibration: In three separate glass centrifuge tubes, combine the octanol stock and aqueous buffer in varying volume ratios (1:1, 1:2, 2:1). Shake mechanically at 25°C ± 1°C for 1 hour.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogP as Log10([Concentration in Octanol] / [Concentration in Water]). The mass balance (total compound recovered vs. initial input) must be >95% to validate the assay.

Mechanistic Application: Kinase Inhibition Pathway

The physicochemical profile of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide makes it an exceptional bioisostere for the adenine ring of ATP. In the context of targeted oncology or immunology, this scaffold competitively binds to the highly conserved ATP-binding pocket (hinge region) of Receptor Tyrosine Kinases (RTKs) or Janus Kinases (JAKs).

The pyrazole nitrogen and the carboxamide NH₂ act as a bidentate hydrogen bond donor/acceptor pair, anchoring to the peptide backbone of the kinase hinge. Meanwhile, the m-tolyl group projects into the hydrophobic selectivity pocket, dictating target specificity and preventing the kinase from phosphorylating downstream effectors.

KinasePathway Signal Extracellular Signal (Cytokine/Growth Factor) Receptor Receptor Tyrosine Kinase (Activation State) Signal->Receptor Blockade Hinge Region Blockade (Kinase Arrest) Receptor->Blockade Attempted Phosphorylation Inhibitor 3-(m-Tolyl)-1H-pyrazole-5-carboxamide (ATP-Competitive Binding) Inhibitor->Blockade Competitive Inhibition Effector Downstream Effector Arrest (STAT/ERK Pathway Inhibition) Blockade->Effector

Figure 2: Pharmacodynamic mechanism of ATP-competitive kinase inhibition by the pyrazole scaffold.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.1

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals.3

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. National Institutes of Health (NIH) / PubMed.2

Sources

Exploratory

Spectroscopic Characterization of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide: A Technical Guide

Abstract Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific compound, 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, holds potential a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The specific compound, 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, holds potential as a scaffold in drug discovery due to its structural motifs. Accurate and comprehensive spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior. This guide provides an in-depth analysis of its predicted spectroscopic data.

Molecular Structure and Tautomerism

A critical consideration in the analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring.[3][4] This can lead to a mixture of two tautomers in solution, which may result in broadened or duplicated signals in NMR spectra, particularly at lower temperatures.[3] For the purpose of this guide, we will consider the time-averaged spectrum, which is often observed at room temperature.

Caption: Molecular Structure of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds.[1] The predicted ¹H and ¹³C NMR data for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide are presented below.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the pyrazole ring proton, the amide protons, and the methyl group protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.5 - 14.5br s1HPyrazole N-H
~7.8 - 8.0br s1HAmide -NH₂
~7.5 - 7.7br s1HAmide -NH₂
~7.65s1HH-2' (tolyl)
~7.55d, J ≈ 7.6 Hz1HH-6' (tolyl)
~7.35t, J ≈ 7.6 Hz1HH-5' (tolyl)
~7.20d, J ≈ 7.6 Hz1HH-4' (tolyl)
~7.00s1HH-4 (pyrazole)
~2.40s3H-CH₃

Chemical shifts are referenced to TMS in DMSO-d₆.

Expert Insights: The broad signals for the pyrazole N-H and amide N-H protons are due to proton exchange and quadrupole broadening.[5] The exact chemical shifts of these exchangeable protons are highly dependent on the solvent and concentration.[6] The aromatic protons of the m-tolyl group will exhibit a characteristic splitting pattern.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the carbons of the pyrazole ring, the m-tolyl group, and the carboxamide functionality.

Chemical Shift (δ, ppm) Assignment
~162.0C=O (carboxamide)
~148.0C-3 (pyrazole)
~140.0C-5 (pyrazole)
~138.5C-3' (tolyl)
~138.0C-1' (tolyl)
~129.5C-5' (tolyl)
~129.0C-6' (tolyl)
~126.0C-2' (tolyl)
~125.5C-4' (tolyl)
~105.0C-4 (pyrazole)
~21.5-CH₃

Chemical shifts are referenced to TMS in DMSO-d₆.

Expert Insights: The chemical shifts of the pyrazole ring carbons are influenced by the electronic effects of the substituents.[4] The quaternary carbons (C-3, C-5, C-1', C-3') will typically show lower intensity signals compared to the protonated carbons.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable N-H protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., 'zg30' on Bruker instruments).

    • Set the spectral width to cover the range of -2 to 16 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • A larger number of scans will be required compared to the ¹H NMR experiment to obtain adequate signal intensity.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1_acq ¹H NMR Acquisition (zg30, 16 scans) dissolve->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, 1024+ scans) dissolve->C13_acq process Fourier Transform Phase & Baseline Correction H1_acq->process C13_acq->process reference Reference to residual solvent peak process->reference assign Assign signals (Chemical Shift, Multiplicity, Integration) reference->assign structure Confirm Structure assign->structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide will exhibit characteristic absorption bands.

Frequency (cm⁻¹) Intensity Assignment
3450 - 3300Medium, Sharp (two bands)N-H stretch (primary amide)
3300 - 3100BroadN-H stretch (pyrazole)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850WeakAliphatic C-H stretch (-CH₃)
~1670StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II) and C=C stretch (aromatic)
~1580MediumC=N stretch (pyrazole ring)

Expert Insights: The carbonyl (C=O) stretch of the amide is typically a strong and sharp absorption, making it a key diagnostic peak.[7] The N-H stretching region can be complex due to the presence of both the amide and pyrazole N-H groups, and hydrogen bonding can cause significant broadening of these peaks.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)
m/z Relative Intensity Assignment
201High[M]⁺˙ (Molecular Ion)
184Medium[M - NH₃]⁺˙
156Medium[M - CONH₃]⁺˙
129Low[156 - HCN]⁺
115Medium[Tolyl-C≡CH]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Expert Insights: The molecular ion peak at m/z 201 is expected to be prominent. The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN or N₂. The tolyl group can lead to the formation of the stable tropylium ion at m/z 91, which is often a base peak for toluene-containing compounds.

Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 201 M_NH3 [M - NH₃]⁺˙ m/z = 184 M->M_NH3 - NH₃ M_CONH3 [M - CONH₃]⁺˙ m/z = 156 M_NH3->M_CONH3 - CO Tropylium [C₇H₇]⁺ m/z = 91 M_CONH3->Tropylium Rearrangement Loss_HCN [156 - HCN]⁺ m/z = 129 M_CONH3->Loss_HCN - HCN

Caption: Predicted major fragmentation pathway for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide under EI conditions.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is a suitable method. Alternatively, direct infusion via a solids probe can be used.

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

  • Data Acquisition (EI mode):

    • Use a standard electron energy of 70 eV.

    • Acquire data over a mass range of m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to known fragmentation behaviors of pyrazoles and aromatic compounds to support the structural assignment.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related pyrazole derivatives. While this guide is based on robust theoretical predictions and analysis of analogous structures, experimental verification remains the gold standard for structural confirmation.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • Wikipedia. Spectral Database for Organic Compounds. [Link]

  • NCSU Libraries. Spectra | Chemistry Research | Guides & Recommendations. [Link]

  • Ok, S., Şen, E., & Kasımoğulları, R. (2010).
  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Thumar, N. M., Kaneria, A. A., Vadodaria, M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • Al-Sehemi, A. G., Irfan, A., & El-Ghodsi, A. (2012). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • ResearchGate. Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... [Link]

  • PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Asian Journal of Chemistry. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Royal Society of Chemistry. Ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. [Link]

  • Amerigo Scientific. 3-p-Tolyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Bangladesh Journal of Pharmacology. (2023, December 17). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Al-Sehemi, A. G., & Irfan, A. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1), 96-105.
  • INIS-IAEA. (2014, February 15). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. [Link]

  • University of Colorado Boulder. IR Absorption Table. [Link]

  • PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide. [Link]

  • Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]

  • MDPI. (2019, April 18). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

Sources

Foundational

Structural Elucidation of Tolyl-Pyrazole Scaffolds: A Comprehensive Guide to Crystallographic Profiling and Rational Drug Design

Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous anti-inflammatory, anticancer, and antimicrobial agents. When functionalized with a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous anti-inflammatory, anticancer, and antimicrobial agents. When functionalized with a tolyl (4-methylphenyl) group, the resulting tolyl-pyrazole derivatives—most notably the COX-2 inhibitor Celecoxib—exhibit profound target selectivity driven by highly specific spatial conformations. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between synthetic methodology and single-crystal X-ray diffraction (SCXRD). By understanding the causality behind crystallographic packing and dihedral orientations, drug development professionals can rationally engineer the next generation of pyrazole-based therapeutics.

The Pharmacological Causality of the Tolyl-Pyrazole Motif

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which act as essential hit compounds in modern drug development[1]. The introduction of a tolyl group to the pyrazole core fundamentally alters the molecule's three-dimensional architecture.

The spatial arrangement of these atoms, as determined by SCXRD, is not merely a structural curiosity; it is the direct cause of the molecule's biological efficacy [2]. In the case of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), the tolyl group inserts deeply into the hydrophobic pocket of the cyclooxygenase-2 (COX-2) enzyme. The dihedral angle between the pyrazole plane and the tolyl ring dictates the steric penalty upon binding. If this angle deviates from its optimal low-energy state (~52°), the molecule loses its competitive inhibitory potency [4].

COX2_Pathway A Arachidonic Acid B COX-2 Enzyme (Active Site) A->B Substrate Binding D Prostaglandin E2 (PGE2) B->D Catalysis C Tolyl-Pyrazole Inhibitor (e.g., Celecoxib) C->B Competitive Inhibition E Inflammatory Response D->E Pathway Activation

Mechanistic pathway of COX-2 inhibition by tolyl-pyrazole derivatives.

Self-Validating Experimental Protocol: From Synthesis to SCXRD

To achieve atomic-level resolution of tolyl-pyrazole compounds, researchers must employ a rigorous, self-validating workflow. The following protocol outlines the causal reasoning behind each experimental choice, ensuring that the resulting crystallographic data is both highly accurate and reproducible.

Step 1: Regioselective Synthesis & Purification
  • Methodology: Execute a Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with a substituted hydrazine.

  • Causality: This specific synthetic sequence ensures the regioselective formation of the 1,5-diarylpyrazole core. Uncontrolled cyclization often yields a mixture of 1,3- and 1,5-regioisomers, which possess vastly different pharmacological profiles and crystal packing behaviors.

  • Validation Checkpoint: Perform 1 H NMR spectroscopy. The presence of a distinct singlet at ~6.8 ppm confirms the pyrazole C4 proton, validating successful and pure cyclization prior to crystal growth.

Step 2: Controlled Crystal Growth via Vapor Diffusion
  • Methodology: Dissolve the purified tolyl-pyrazole in a high-solubility solvent (e.g., dichloromethane) in an inner vial. Place this inside a sealed outer chamber containing an anti-solvent (e.g., hexane).

  • Causality: Tolyl-pyrazoles are highly prone to polymorphism [3]. Vapor diffusion allows for an ultra-slow, thermodynamically controlled transition into the supersaturated state. Rapid precipitation traps conformational defects; slow diffusion ensures the tolyl rings pack in their lowest-energy polymorphic state, yielding pristine single crystals.

  • Validation Checkpoint: Examine the resulting crystals under a cross-polarized microscope. The crystal must exhibit uniform birefringence and extinguish light completely at 90-degree rotations. This validates a single-crystal domain entirely free of twinning.

Step 3: Cryogenic Data Collection (100–120 K)
  • Methodology: Mount the validated crystal on a goniometer loop using paratone oil and immediately plunge it into a 100 K nitrogen cold stream.

  • Causality: Cryo-cooling freezes dynamic disorder and significantly reduces the Debye-Waller thermal vibration factors (anisotropic displacement parameters). This sharpens the electron density map, allowing for precise resolution of the tolyl methyl group's orientation and accurate mapping of hydrogen bonds [5].

  • Validation Checkpoint: Index the initial X-ray diffraction frames. A high percentage of spot indexing (>95%) with low mosaicity (<0.5°) validates the unit cell integrity prior to full data collection.

Step 4: Phase Solution and Hirshfeld Surface Analysis
  • Methodology: Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic positions using full-matrix least-squares refinement (SHELXL).

  • Causality: Direct methods exploit statistical relationships between structure factors to generate an initial electron density map without prior structural bias. Subsequent Hirshfeld surface analysis maps the normalized contact distances, revealing the exact nature of intermolecular forces driving the crystal lattice.

  • Validation Checkpoint: The final refinement must yield an R1 factor < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0.

SCXRD_Protocol N1 1. Synthesis & Purification (Tolyl-Pyrazole Core) N2 2. Vapor Diffusion Crystallization (Controlled Supersaturation) N1->N2 N3 3. Cryogenic Mounting (100-120 K N2 Stream) N2->N3 N4 4. X-ray Diffraction (Data Collection) N3->N4 N5 5. Phase Solution (Direct/Patterson Methods) N4->N5 N6 6. Refinement & Validation (R1 < 0.05, GoF ~ 1.0) N5->N6

Self-validating SCXRD workflow for tolyl-pyrazole crystal structure determination.

Quantitative Structural Data Analysis

To rationally design targeted therapeutics, researchers must analyze the quantitative metrics derived from SCXRD. The dihedral angle between the tolyl group and the pyrazole core is the primary determinant of binding affinity, while the N-N bond lengths indicate the degree of electron delocalization within the heterocyclic ring.

Table 1: Comparative Crystallographic Parameters of Tolyl-Pyrazole Scaffolds

Compound / DerivativeSpace GroupN-N Bond Length (Å)Tolyl-Pyrazole Dihedral Angle (°)Dominant Intermolecular Interactions
Celecoxib (Polymorph III) Monoclinic ( P21​/c )1.38052.4N-H···O, C-H···F
3-methyl-1-phenyl-pyrazole Monoclinic ( P21​/c )1.38745.2C-H···O, C-H···π
5-methyl-pyrazole sulfonate Triclinic ( P1ˉ )1.351 - 1.36848.9N-H···N, π-π stacking
Dasatinib/Celecoxib Analogue Triclinic ( P1ˉ )1.37550.1N-H···S, C-H···O

Data synthesized from crystallographic surveys of bioactive pyrazole derivatives.

Conclusion

The crystal structure analysis of tolyl-pyrazole compounds provides the foundational blueprint for modern structure-based drug design. By strictly adhering to a self-validating crystallographic protocol—from controlled vapor diffusion to cryogenic data collection—researchers can reliably map the critical dihedral angles and intermolecular interactions that govern pharmacological efficacy. As the industry moves toward highly selective kinase and cyclooxygenase inhibitors, mastery of these crystallographic nuances remains an indispensable asset.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review , MDPI,[Link]

  • Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 , Lupine Publishers,[Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues , PMC,[Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K , PMC,[Link]

Exploratory

A Technical Guide to Investigating 3-(m-Tolyl)-1H-pyrazole-5-carboxamide: Potential Therapeutic Targets and Validation Strategies

Foreword The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. Its inherent versatility allows for diverse substitutions, enabling...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. Its inherent versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. Within this class, 3-(m-Tolyl)-1H-pyrazole-5-carboxamide emerges as a compound of interest, warranting a systematic exploration of its therapeutic potential. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a framework for identifying and validating potential molecular targets for this specific compound. We will eschew a rigid, templated approach in favor of a logically structured investigation, grounded in established scientific principles and methodologies. Our focus will be on elucidating the "why" behind experimental choices, ensuring that each proposed step contributes to a self-validating and robust scientific narrative.

Foundational Analysis: The Pyrazole Carboxamide Scaffold

Before delving into the specific therapeutic targets for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, it is crucial to understand the established biological activities of the broader pyrazole carboxamide class. This scaffold is well-represented in a variety of approved drugs and clinical candidates, demonstrating a wide therapeutic window.

A significant number of pyrazole carboxamide derivatives have been developed as inhibitors of key enzymes and receptors. For instance, Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core. Other derivatives have shown potent activity as inhibitors of kinases, such as p38 MAP kinase and cyclin-dependent kinases (CDKs), as well as modulators of cannabinoid receptors. This established precedent provides a logical starting point for our investigation, suggesting that 3-(m-Tolyl)-1H-pyrazole-5-carboxamide may also interact with targets within these families.

The "-carboxamide" moiety is a key hydrogen-bonding group, often crucial for anchoring the molecule within the active site of a target protein. The tolyl group, in the meta position, provides a lipophilic region that can engage with hydrophobic pockets. The unsubstituted pyrazole ring offers additional points for hydrogen bonding and potential π-stacking interactions.

High-Probability Target Classes and Rationale

Based on the known activities of structurally related compounds, we can prioritize several high-probability target classes for initial investigation.

Kinase Inhibition: A Primary Avenue of Exploration

The demonstrated success of pyrazole derivatives as kinase inhibitors makes this a compelling starting point. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Rationale for Prioritization:

  • Structural Precedent: Numerous pyrazole-based compounds are potent kinase inhibitors. The core scaffold can effectively mimic the hinge-binding motif of ATP.

  • Therapeutic Relevance: Kinase inhibitors are a cornerstone of modern oncology and are increasingly explored for inflammatory and autoimmune diseases.

Proposed Initial Screening Panel: A broad-based kinase panel is recommended for the initial screen to identify potential hits. This should include representatives from major kinase families:

  • Tyrosine Kinases: EGFR, VEGFR, PDGFR, Src family kinases

  • Serine/Threonine Kinases: CDKs, MAP kinases (p38, ERK, JNK), Akt/PKB

  • Lipid Kinases: PI3K

Experimental Workflow: Kinase Inhibition Profiling

G compound 3-(m-Tolyl)-1H-pyrazole- 5-carboxamide Solution panel Broad-Spectrum Kinase Panel (e.g., 96-well format) compound->panel Dispense assay Biochemical Kinase Assay (e.g., ADP-Glo™, LanthaScreen™) panel->assay Add Kinase, Substrate, ATP detection Luminescence/Fluorescence Detection assay->detection Read Plate data Data Analysis: IC50 Determination detection->data hit Hit Identification & Prioritization data->hit G compound Test Compound Dilutions enzyme COX-1 or COX-2 Enzyme compound->enzyme reaction Enzymatic Reaction (Formation of PGG2) enzyme->reaction Add Substrate substrate Arachidonic Acid substrate->reaction detection Colorimetric or Fluorescent Detection of Prostaglandins reaction->detection analysis IC50 Calculation detection->analysis

Caption: Workflow for determining COX inhibitory activity.

Detailed Protocol: Cayman Chemical COX Inhibitor Screening Assay

  • Reagent Preparation: Reconstitute and dilute all assay components (heme, COX-1, COX-2, arachidonic acid) as per the manufacturer's instructions.

  • Compound Addition: To a 96-well plate, add 10 µL of the test compound dilutions.

  • Enzyme Addition: Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to each well. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well. Incubate for 2 minutes at 37°C.

  • Detection: Add 50 µL of the colorimetric substrate solution and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Read the absorbance at 590 nm using a plate reader.

  • Data Analysis: Determine the percent inhibition and calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Secondary Target Validation and Cellular Assays

Following the identification of primary hits from biochemical screens, it is imperative to validate these findings in a cellular context.

Cellular Target Engagement

Demonstrating that the compound can bind to its intended target within a living cell is a critical step.

Recommended Technique: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein in live cells.

Experimental Workflow: NanoBRET™ Target Engagement

G cells Cells Expressing NanoLuc®-Target Fusion plate Plate Cells cells->plate tracer Fluorescent Tracer add_tracer Add Tracer & Compound tracer->add_tracer compound Test Compound compound->add_tracer plate->add_tracer read Measure BRET Signal add_tracer->read analysis Determine Target Occupancy read->analysis

Caption: NanoBRET™ workflow for cellular target engagement.

Downstream Signaling and Phenotypic Assays

Once target engagement is confirmed, the next logical step is to assess the compound's effect on downstream signaling pathways and cellular phenotypes.

Example: Assessing Anti-inflammatory Effects in Macrophages

If 3-(m-Tolyl)-1H-pyrazole-5-carboxamide is found to inhibit a kinase involved in inflammation (e.g., p38 MAPK), a relevant cellular assay would be to measure its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Detailed Protocol: Cytokine Release Assay

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of a relevant cytokine (e.g., TNF-α, IL-6) in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of cytokine release.

Data Summary and Interpretation

All quantitative data should be meticulously organized to facilitate clear interpretation and decision-making.

Table 1: Hypothetical Screening Data for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide

TargetAssay TypeIC50 (µM)
p38α MAPKBiochemical0.5
CDK2Biochemical> 50
COX-1Biochemical25
COX-2Biochemical2.5
TNF-α ReleaseCellular1.2

Interpretation of Hypothetical Data:

The data in Table 1 would suggest that 3-(m-Tolyl)-1H-pyrazole-5-carboxamide is a potent inhibitor of p38α MAPK and a selective inhibitor of COX-2. The cellular activity in the TNF-α release assay is consistent with the inhibition of these targets. This would provide a strong rationale for further optimization and in vivo studies focusing on inflammatory diseases.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to identifying and validating the therapeutic targets of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. By starting with a broad, rationale-driven screening strategy and progressively moving towards more complex cellular and phenotypic assays, researchers can efficiently build a comprehensive pharmacological profile of this compound. The key to success lies in the iterative process of hypothesis generation, experimental testing, and data-driven decision-making. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models to establish preclinical proof-of-concept.

References

  • Gomaa, A. M. Pyrazole and its Fused Derivatives as Potential Kinase Inhibitors. Future Journal of Pharmaceutical Sciences, 7 , 131 (2021). [Link]

  • Radi, S. & Schenone, S. The pyrazole scaffold in the design of kinase inhibitors: a review. Future Medicinal Chemistry, 6 (1), 79-98 (2014). [Link]

Protocols & Analytical Methods

Method

High-Throughput Screening Assays for Pyrazole Carboxamide Libraries: From Biochemical Triage to Functional Validation

Content Type: Application Note & Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Abstract The pyrazole carboxamide scaffold represents a highly privileged pharmacophore in both...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxamide scaffold represents a highly privileged pharmacophore in both agrochemical and pharmaceutical development. Its structural versatility allows it to engage a diverse array of biological targets, most notably Succinate Dehydrogenase (SDH/Complex II) in fungal and mammalian systems[1], as well as nuclear receptors like the Farnesoid X Receptor (FXR)[2] and various kinases. However, screening large libraries of these compounds requires robust, interference-free methodologies. This application note details a comprehensive High-Throughput Screening (HTS) strategy, featuring an absorbance-based DCPIP assay for SDH inhibition and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for receptor/kinase target engagement.

Strategic Rationale and HTS Workflow

When screening pyrazole carboxamides, researchers frequently encounter false positives due to compound auto-fluorescence or non-specific redox reactivity. To ensure high scientific integrity, the screening cascade must be designed as a self-validating system .

The workflow begins with a primary biochemical screen to identify target binders. Hits are then subjected to dose-response titrations to establish IC50​ values, followed by orthogonal screens to weed out Pan-Assay Interference Compounds (PAINS). Finally, validated hits are advanced to cell-based functional assays (e.g., mitochondrial oxygen consumption rate for SDH inhibitors).

HTS_Workflow Library Pyrazole Carboxamide Library (10,000+ cmpds) Primary Primary Screen (HTS) Biochemical Assay Single Conc. (10 µM) Library->Primary Hits Primary Hits (>50% Inhibition) Primary->Hits Z' > 0.7 Dose Dose-Response (IC50) 10-point titration Hits->Dose Orthogonal Orthogonal Screen (Rule out PAINS) Dose->Orthogonal Potent IC50 CellBased Cell-Based Assay (Functional Validation) Orthogonal->CellBased Validated Hits Lead Validated Lead Compounds CellBased->Lead In vivo efficacy

Figure 1: High-throughput screening triage cascade for pyrazole carboxamide libraries.

Protocol I: Biochemical HTS for Succinate Dehydrogenase (SDH)

Causality & Assay Design

SDH (Complex II) catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone in the electron transport chain (ETC)[3]. Pyrazole carboxamides (e.g., boscalid, fluxapyroxad) act as SDH Inhibitors (SDHIs) by binding to the ubiquinone-binding pocket[1].

To measure this in a 384-well HTS format, we utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor. As DCPIP is reduced by the electron flow from SDH, its characteristic blue color (absorbance at 600 nm) fades to colorless[4]. Crucial Expert Insight: To ensure the electron flow reducing DCPIP comes exclusively from Complex II, the assay buffer must contain Rotenone, Antimycin A, and Potassium Cyanide (KCN) to inhibit Complexes I, III, and IV, respectively[4].

Self-Validating Controls
  • Positive Control (100% Inhibition): 10 µM Boscalid.

  • Negative Control (0% Inhibition): 0.1% DMSO vehicle.

  • Interference Control: Compound + DCPIP + Succinate (No Enzyme). Purpose: Identifies pyrazole carboxamides that directly reduce DCPIP chemically, causing false positives.

Step-by-Step Procedure
  • Buffer Preparation: Prepare assay buffer containing 25 mM potassium phosphate (pH 7.4), 20 mM succinate, 1 µM rotenone, 10 µM antimycin A, and 2 mM KCN.

  • Enzyme Addition: Add 10 µL of preactivated mitochondrial suspension (source of SDH) to a 384-well clear-bottom microplate.

  • Compound Transfer: Pin-transfer 50 nL of the pyrazole carboxamide library (in DMSO) into the respective wells. Pre-incubate at 30°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of detection buffer containing 140 µM DCPIP and 1 mM 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Q0) to initiate the reaction[1].

  • Kinetic Readout: Immediately read the absorbance at 600 nm every 30 seconds for 20 minutes using a microplate reader. Calculate the slope of the linear phase ( ΔOD/min ) to determine enzyme activity.

SDH_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate e_transfer Electron Transfer (FAD -> Fe-S) SDH->e_transfer DCPIP_ox DCPIP (Oxidized) Blue, Abs 600nm e_transfer->DCPIP_ox DCPIP_red DCPIP (Reduced) Colorless DCPIP_ox->DCPIP_red Reduction Inhibitor Pyrazole Carboxamide (SDHI) Inhibitor->SDH Blocks Ubiquinone Binding Site

Figure 2: Mechanism of SDH inhibition and the DCPIP colorimetric reduction assay.

Protocol II: TR-FRET Assay for Receptor/Kinase Engagement

Causality & Assay Design

When evaluating pyrazole carboxamides against non-metabolic targets like the Farnesoid X Receptor (FXR) or specific kinases, standard fluorescence assays often fail due to the intrinsic auto-fluorescence of the highly conjugated pyrazole ring systems. Time-Resolved FRET (TR-FRET) circumvents this by utilizing long-lifetime lanthanide fluorophores (e.g., Terbium, Tb). By introducing a time delay (50–100 µs) between excitation and emission reading, short-lived library auto-fluorescence decays completely, yielding an exceptionally clean signal-to-background ratio[2].

Self-Validating Controls
  • Donor-Only Control: Assesses if the library compound acts as a collisional quencher of the Terbium donor.

  • Acceptor-Only Control: Ensures the compound does not directly excite the acceptor fluorophore.

  • Reference Inhibitor: e.g., GW4064 for FXR displacement[2].

Step-by-Step Procedure
  • Reagent Preparation: Prepare a master mix containing the GST-tagged target protein (e.g., GST-FXR-LBD), a Terbium-labeled anti-GST antibody (Donor), and a fluorescent tracer probe (e.g., DY246, Acceptor) in TR-FRET assay buffer (50 mM TRIS pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT)[2].

  • Dispensing: Dispense 15 µL of the master mix into a low-volume 384-well solid black plate.

  • Compound Addition: Add 50 nL of the pyrazole carboxamide compounds (10 µM final concentration) using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes protected from light to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 490 nm (Donor) and 520 nm (Acceptor) after a 100 µs delay. Calculate the FRET ratio (520/490 nm).

Data Presentation and Hit Triage

Quantitative data from the primary and secondary screens must be rigorously tracked. Below is a standardized summary table used to triage a 10,000-compound pyrazole carboxamide library.

Assay TypeTargetZ'-FactorHit ThresholdHit Rate (%)Validated IC50​ Range
Biochemical (Absorbance) SDH (Complex II)0.82> 50% Inhibition1.2%45 nM – 2.5 µM
Biochemical (TR-FRET) FXR LBD0.78> 40% Displacement0.8%7.5 nM – 4.1 µM
Orthogonal (Interference) DCPIP direct reductionN/A< 10% Reduction0.1% (Discarded)N/A
Cell-Based (Functional) Mitochondrial OCR0.65> 30% OCR Drop0.4%120 nM – 5.0 µM

Note: A Z'-factor > 0.5 indicates an excellent assay. The high Z'-factors (0.82 and 0.78) demonstrate the robustness of both the DCPIP and TR-FRET protocols for this specific chemical class.

References

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC. National Institutes of Health (NIH).
  • Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC. National Institutes of Health (NIH).
  • Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Screening Mitochondrial Toxicity | News & Announcements. Cayman Chemical.

Sources

Application

Application Note: Molecular Docking Protocol for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide Targeting VEGFR2 Kinase Domain

Executive Summary The rational design of kinase inhibitors heavily relies on understanding the dynamic conformational states of target proteins. Pyrazole-5-carboxamide derivatives, such as TAK-593, have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of kinase inhibitors heavily relies on understanding the dynamic conformational states of target proteins. Pyrazole-5-carboxamide derivatives, such as TAK-593, have emerged as highly potent, slow-binding Type II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [1]. This application note details a self-validating computational protocol for the molecular docking of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide against the VEGFR2 kinase domain. Designed for structural biologists and medicinal chemists, this guide emphasizes the causality behind structural preparation, grid parameterization, and pose validation to ensure high-fidelity predictive modeling.

Mechanistic Rationale & Target Biology

VEGFR2 is a primary mediator of tumor angiogenesis. While Type I inhibitors compete directly with ATP in the active "DFG-in" state, Type II inhibitors like pyrazole-5-carboxamides target the inactive "DFG-out" conformation [2]. In this state, the displacement of the phenylalanine residue in the highly conserved DFG (Asp-Phe-Gly) motif exposes a deep, adjacent hydrophobic pocket.

The structural logic of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide aligns perfectly with this allosteric pocket:

  • The Pyrazole Ring: Acts as a hydrogen bond donor/acceptor, anchoring the molecule to the hinge region (specifically Cys919).

  • The Carboxamide Linker: Forms critical hydrogen bonds with the catalytic Asp1046 (DFG motif) and Glu885 (αC-helix).

  • The m-Tolyl Group: Extends into the lipophilic pocket created by the DFG-out shift, stabilizing the inactive conformation and conferring high kinase selectivity.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Domain) Active DFG-in State VEGF->VEGFR2 Binding & Dimerization PATH Downstream Kinase Cascade (PLC-γ / PI3K / AKT) VEGFR2->PATH ATP Hydrolysis & Phosphorylation INHIBITOR 3-(m-Tolyl)-1H-pyrazole-5-carboxamide Stabilizes DFG-out State INHIBITOR->VEGFR2 Allosteric Inhibition ANGIO Tumor Angiogenesis & Endothelial Proliferation PATH->ANGIO Signal Transduction

VEGFR2 signaling pathway and mechanism of Type II allosteric inhibition.

Computational Methodology & Workflow

To prevent induced-fit docking errors, selecting the correct crystallographic template is paramount. While PDB ID 4ASD [4] is a standard DFG-out model (co-crystallized with Sorafenib), this protocol utilizes PDB ID 3VO3[3]. Causality: 3VO3 is co-crystallized directly with TAK-593, a structural analog of our target compound. Using a receptor conformation already adapted to a pyrazole-5-carboxamide minimizes steric clashes and improves pose prediction accuracy.

DockingWorkflow LIG 1. Ligand Preparation 3D conformer & energy minimization DOCK 4. Molecular Docking Lamarckian Genetic Algorithm LIG->DOCK PROT 2. Protein Preparation VEGFR2 (PDB: 3VO3) protonation & repair GRID 3. Grid Box Definition Centered on DFG-out allosteric pocket PROT->GRID GRID->DOCK ANALYSIS 5. Pose Analysis RMSD & Binding Energy Calculation DOCK->ANALYSIS VAL 6. Protocol Validation Native ligand re-docking (RMSD < 2.0 Å) ANALYSIS->VAL

Computational workflow for validated molecular docking.

Step-by-Step Self-Validating Docking Protocol

Phase 1: Ligand & Protein Preparation
  • Ligand Generation: Sketch 3-(m-Tolyl)-1H-pyrazole-5-carboxamide in a molecular editor. Generate the 3D conformer.

  • Energy Minimization: Apply the MMFF94 force field to relax the structure. Causality: The carboxamide linker is highly flexible; minimizing the energy ensures the starting conformation does not contain artificial high-energy steric strain.

  • Charge Assignment: Assign Gasteiger partial charges and save the file in PDBQT format.

  • Protein Retrieval & Cleaning: Download PDB 3VO3 [3]. Strip all water molecules and the native TAK-593 ligand. Retain the apo-protein.

  • Protonation: Add polar hydrogens at physiological pH (7.4). Causality: The protonation state of the catalytic Asp1046 is critical for forming the correct hydrogen bond network with the carboxamide moiety. Assign Kollman charges and save as PDBQT.

Phase 2: Grid Box Configuration
  • Centering: Define the grid box center using the exact X, Y, Z coordinates of the extracted native TAK-593 ligand from 3VO3.

  • Dimensions: Set the grid box size to 25 Å × 25 Å × 25 Å. Causality: This specific volume provides sufficient translational and rotational space for the ligand to explore both the ATP-binding hinge region and the deep hydrophobic pocket, without wasting computational resources on non-druggable surface areas.

Phase 3: Docking Execution
  • Software: Initialize AutoDock Vina [5].

  • Exhaustiveness: Set the exhaustiveness parameter to 32 (standard default is 8). Causality: The rotational degrees of freedom between the pyrazole ring, the carboxamide linker, and the m-tolyl group require deep conformational sampling to find the global energy minimum.

  • Execution: Run the docking algorithm and output the top 10 binding poses.

Phase 4: Validation & Interaction Profiling (Self-Validating System)

A computational protocol is only as trustworthy as its validation. Before analyzing the test compound, you must validate the system:

  • Re-docking: Dock the native TAK-593 ligand back into the prepared 3VO3 structure using the exact parameters above.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the top docked pose and the original crystallographic pose. Rule: An RMSD of < 2.0 Å validates the grid placement and scoring function.

  • Test Compound Analysis: Once validated, analyze the top pose of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. Confirm the presence of the triad of interactions: Cys919 (hinge), Asp1046 (DFG), and Glu885 (αC-helix).

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative docking data and key interaction metrics, comparing the test compound against the native ligand and a clinical reference (Sorafenib).

CompoundTarget ConformationBinding Energy (kcal/mol)Key Interacting ResiduesH-Bond Distance (Å)
Native Ligand (TAK-593) VEGFR2 (DFG-out)-11.2Cys919, Glu885, Asp10461.9 - 2.8
3-(m-Tolyl)-1H-pyrazole-5-carboxamide VEGFR2 (DFG-out)-9.8Cys919, Glu885, Asp10462.1 - 2.9
Sorafenib (Reference) VEGFR2 (DFG-out)-10.5Cys919, Glu885, Asp10462.0 - 2.7

Note: The slightly lower binding energy of the test compound compared to TAK-593 is expected due to the absence of the extended imidazo[1,2-b]pyridazine moiety, which provides additional hydrophobic contacts in the native ligand.

References

  • Miyamoto, N., et al. "Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor." Bioorganic & Medicinal Chemistry.[Link]

  • Iwata, H., et al. "Biochemical characterization of TAK-593, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism." Biochemistry.[Link]

  • RCSB Protein Data Bank. "Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative (PDB ID: 3VO3)." RCSB PDB. [Link]

  • RCSB Protein Data Bank. "Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (PDB ID: 4ASD)." RCSB PDB.[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.[Link]

Method

Analytical methods for quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide

An Application Note for the Analytical Quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide by High-Performance Liquid Chromatography (HPLC) Abstract This document provides a comprehensive guide to a validated analyti...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analytical Quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide by High-Performance Liquid Chromatography (HPLC)

Abstract

This document provides a comprehensive guide to a validated analytical method for the quantitative determination of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. The methodology is centered around a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system coupled with UV detection. This application note is designed for researchers, quality control analysts, and drug development scientists, offering a detailed protocol, validation parameters according to International Council for Harmonisation (ICH) guidelines, and expert insights into the rationale behind the experimental design. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for the reliable quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide in bulk drug substance or formulated products.

Introduction and Scientific Rationale

Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, a molecule featuring a pyrazole core functionalized with a tolyl group and a carboxamide, represents a scaffold of interest for drug discovery and development.[3][4] Accurate and reliable quantification of such compounds is paramount for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies.

The selection of an analytical method is guided by the physicochemical properties of the analyte. 3-(m-Tolyl)-1H-pyrazole-5-carboxamide is a moderately polar compound with a distinct UV chromophore, making RP-HPLC with UV detection an ideal technique. This method offers a balance of high resolution, sensitivity, and cost-effectiveness. The protocol herein is developed and validated based on the principles outlined in the ICH Q2(R2) guidelines, which emphasize a systematic approach to demonstrating that an analytical procedure is fit for its intended purpose.[5][6]

Principle of the Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., octadecylsilyl or C18), while the mobile phase is polar (typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol). In this system, non-polar analytes, like 3-(m-Tolyl)-1H-pyrazole-5-carboxamide, interact more strongly with the stationary phase and are retained longer. By carefully controlling the composition of the mobile phase, we can achieve efficient separation of the analyte from impurities and other matrix components. The analyte is then quantified by a UV detector as it elutes from the column.

Detailed Analytical Protocol

Materials and Reagents
  • Reference Standard: 3-(m-Tolyl)-1H-pyrazole-5-carboxamide (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Buffers: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector is required.

ParameterConditionExpert Rationale
HPLC Column C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)The C18 stationary phase provides optimal hydrophobic interaction for retaining the pyrazole derivative, ensuring good separation from polar impurities.
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄B: AcetonitrileIsocratic elution is chosen for simplicity and robustness. A typical starting ratio would be 60:40 (A:B) .
The phosphate buffer at pH 3.0 ensures the carboxamide and pyrazole nitrogens are in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times. Acetonitrile is a strong organic modifier that provides good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for controlling retention time reproducibility and ensuring method robustness.
Detection Wavelength Determined by UV scan (typically around 254 nm)The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A PDA detector is used initially to determine the λmax.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion and column overload.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any late-eluting impurities.
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(m-Tolyl)-1H-pyrazole-5-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., 50:50 Acetonitrile:Water). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing the equivalent of approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from solution preparation to final data analysis.

G prep 1. Reagent & Mobile Phase Preparation hplc_setup 4. HPLC System Setup & Equilibration prep->hplc_setup std_prep 2. Standard Solution Preparation sst 5. System Suitability Test (SST) std_prep->sst cal 6. Calibration Curve Injection std_prep->cal smp_prep 3. Sample Solution Preparation smp_inj 7. Sample Injection smp_prep->smp_inj hplc_setup->sst Equilibrate System sst->cal If SST Passes cal->smp_inj data_acq 8. Data Acquisition smp_inj->data_acq analysis 9. Data Analysis & Quantification data_acq->analysis report 10. Final Report analysis->report

Caption: Workflow for the quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide by HPLC.

Method Validation: A Self-Validating System

Method validation is the process of providing documented evidence that the procedure is fit for its intended purpose.[7][8] The following parameters must be assessed according to ICH Q2(R2) guidelines.[5][6]

Validation ParameterAcceptance CriteriaTrustworthiness & Rationale
Specificity The analyte peak should be free of interference from placebo, impurities, or degradation products. Peak purity index > 0.995.Ensures the signal measured is only from the analyte, providing an accurate result. This is confirmed using a PDA detector to compare spectra across the peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct, proportional relationship between concentration and detector response, which is the basis for quantification.[9]
Range 80% to 120% of the target assay concentration.The interval where the method is proven to be linear, accurate, and precise.[5]
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).Confirms the closeness of the measured value to the true value. Assessed by spiking a placebo matrix with known amounts of the analyte.
Precision (RSD%) Repeatability: RSD ≤ 2.0% (n=6 injections)Intermediate Precision: RSD ≤ 2.0% (different day/analyst)Measures the degree of scatter between a series of measurements. Low RSD indicates a highly reproducible method, ensuring consistent results over time.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
Robustness RSD ≤ 2.0% for retention time and peak area after small, deliberate changes in method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±2°C).Demonstrates the method's reliability during normal usage and its capacity to remain unaffected by minor variations in experimental conditions.[9]
System Suitability

Before any sample analysis, a system suitability test (SST) must be performed by injecting a working standard (e.g., 25 µg/mL) five times. This is a self-validating check to ensure the chromatographic system is performing adequately.

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Advanced Methodologies: LC-MS/MS for Bioanalysis

For applications requiring higher sensitivity and selectivity, such as quantifying the analyte in biological matrices (plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11][12]

  • Principle: LC separates the analyte, which is then ionized (e.g., by Electrospray Ionization - ESI) and detected by a mass spectrometer. In MS/MS, a specific parent ion is selected and fragmented to produce a unique daughter ion, a process known as Multiple Reaction Monitoring (MRM). This provides exceptional specificity.

  • Typical Parameters:

    • Ionization Mode: Positive ESI

    • MRM Transition: A specific parent ion (M+H)⁺ to a stable fragment ion would need to be determined by direct infusion of the standard.

    • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) would be required to remove matrix components from biological samples.[13]

Conclusion

This application note details a robust, specific, and reliable RP-HPLC method for the quantification of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide. The protocol is grounded in established scientific principles and validated according to internationally recognized ICH guidelines, ensuring the integrity and trustworthiness of the generated data. This method is well-suited for routine quality control, stability testing, and research applications in the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • Sigma-Aldrich. 3-p-Tolyl-1H-pyrazole AldrichCPR.
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. 10(2), 734-743.
  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Pharmaceutical Analysis.
  • BLDpharm. 885-46-1|3-Methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid.
  • Agilent Technologies. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • PMC. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Jetir.org. (2024, June).
  • MDPI. (2025, September 16). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
  • Chemical Reviews Letters. (2025).
  • PMC. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • PMC - NIH. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII.
  • ResearchGate. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
  • PubChem. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452.
  • ChemScene. 1-Methyl-5-nitro-1H-pyrazole-3-carboxamide.
  • SpringerLink. (2026, February 22). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
  • Semantic Scholar. (2017, March 22). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
  • ChemicalBook. (2025, June 24). 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1.
  • Sigma-Aldrich. 3-p-Tolyl-1H-pyrazole-5-carboxylic acid AldrichCPR.
  • PubChem. Methyl 5-amino-1H-pyrazole-3-carboxylate | C5H7N3O2 | CID 18445864.
  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of pyrazole-5-carboxamides

Technical Support Center: Troubleshooting Side-Product Formation in Pyrazole-5-Carboxamide Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Side-Product Formation in Pyrazole-5-Carboxamide Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most pervasive bottlenecks in the synthesis of pyrazole-5-carboxamides. This guide bridges theoretical mechanistic causality with field-proven, self-validating protocols to ensure high-fidelity synthesis for researchers and drug development professionals.

Section 1: Core Ring Construction & The Regioisomer Problem

FAQ 1.1: Why am I getting an inseparable mixture of pyrazole-3-carboxylate and pyrazole-5-carboxylate during the cyclocondensation step?

Causality & Mechanism: The formation of the pyrazole core typically relies on the cyclocondensation of a hydrazine derivative with an asymmetric 1,3-dicarbonyl compound (or equivalents like acetylenic ketones). Because substituted hydrazines possess two nucleophilic nitrogen atoms with differing steric and electronic profiles, they can attack either electrophilic carbonyl carbon. This dual-pathway nucleophilic addition generates two distinct hydrazone intermediates, which subsequently cyclize to yield a mixture of 3-substituted and 5-substituted pyrazole regioisomers[1].

Troubleshooting Guide: Steering Regioselectivity To drive the reaction toward the desired pyrazole-5-carboxylate, you must manipulate the electrophilicity of the dicarbonyl and the steric bulk of the hydrazine:

  • Substrate Control: Utilize α,β -unsaturated carbonyls or in situ generated diketoesters where one electrophilic center is significantly more reactive.

  • Catalysis: Employing Lewis acids or molecular iodine can selectively activate one carbonyl over the other, drastically shifting the regioisomeric ratio[1].

Regioisomers Hydrazine Arylhydrazine (R-NH-NH2) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (or equivalent) Dicarbonyl->Intermediate Pyraz3 Pyrazole-3-carboxylate (Minor Isomer) Intermediate->Pyraz3 Cyclization (Path A) Pyraz5 Pyrazole-5-carboxylate (Major Isomer) Intermediate->Pyraz5 Cyclization (Path B)

Fig 1: Divergent cyclization pathways leading to pyrazole regioisomers during condensation.

Quantitative Data: Impact of Substrates on Regioselectivity The table below summarizes literature-validated conditions and their resulting regioisomeric distributions[1].

Starting MaterialsReagents / ConditionsMajor ProductRatio / Yield (Major vs. Minor)
Aryl α -diazoarylacetacetates + Methyl propionate1,3-Dipolar cycloadditionPyrazole-5-carboxylate77–90% (5-isomer) vs. 4–12% (3-isomer)
Diacetylene ketones + PhenylhydrazineEthanol, refluxPyrazole-3-carboxylate3:2 (3-isomer vs. 5-isomer mixture)
Terminal alkynes + Aromatic aldehydesHydrazine, Molecular I2​ (One-pot)1,3,5-Trisubstituted pyrazole68–99% yield (High regioselectivity)

Section 2: Amide Coupling Challenges – Guanidinylation & Incomplete Conversion

FAQ 2.1: I am using HATU/HBTU to couple my pyrazole-5-carboxylic acid with an aliphatic amine, but LC-MS shows a +98 Da mass shift instead of my product. What is this side product?

Causality & Mechanism: You are observing a guanidinylation side reaction. While HATU and HBTU are exceptionally potent coupling reagents, they exist as uronium/aminium salts. When coupling sterically hindered pyrazole-5-carboxylic acids with highly nucleophilic aliphatic amines, the rate of desired active ester formation is outpaced by the amine directly attacking the electrophilic carbon of the HATU/HBTU reagent[2][3]. This displaces the HOAt/HOBt leaving group and covalently caps the amine as a stable, positively charged tetramethylguanidinium adduct, resulting in the characteristic +98 Da mass shift[2].

Guanidinylation Amine Nucleophilic Amine (R-NH2) Desired Desired Pyrazole-5-Carboxamide Amine->Desired SideProduct Tetramethylguanidinium Adduct (+98 Da Mass Shift) Amine->SideProduct Direct Attack on HATU (Side Reaction) HATU HATU / HBTU (Uronium/Aminium Salt) HATU->SideProduct Acid Pyrazole-5-Carboxylic Acid ActiveEster OBt/OAt Active Ester Acid->ActiveEster Activation by HATU ActiveEster->Desired Amine Attack (Desired)

Fig 2: Competitive guanidinylation side reaction vs. desired amide coupling using HATU/HBTU.

Troubleshooting Guide: Preventing Guanidinylation To eliminate this side reaction, you must either change the order of addition (pre-activating the acid before introducing the amine) or abandon uronium-based reagents entirely. For pyrazole-5-carboxylic acids, switching to a carbodiimide-based method (EDC/HOBt) or an acid chloride intermediate is highly recommended[4][5].

Section 3: Validated Protocols for Clean Pyrazole-5-Carboxamide Formation

To ensure a self-validating system, the following protocols incorporate built-in In-Process Controls (IPCs) to verify intermediate formation before proceeding.

Method A: Scalable Biphasic EDC/HOBt Coupling

This method is ideal for avoiding guanidinylation and allows for the easy removal of the water-soluble EDC urea byproduct[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole-5-carboxylic acid (1.0 eq), the target amine (1.1 eq), and HOBt monohydrate (1.2 eq) in a biphasic solvent system of H2​O /THF (1:1 v/v).

  • pH Adjustment (Critical Step): Adjust the aqueous layer to pH 8–10 using 1M NaOH. Causality: This pH range ensures the amine remains unprotonated (nucleophilic) while preventing base-catalyzed hydrolysis of the resulting amide.

  • Activation: Add an aqueous solution of EDC hydrochloride (1.5 eq) dropwise while maintaining the internal temperature at 20–30 °C.

  • IPC Monitoring: Stir overnight. Validate conversion via LC-MS. The active OBt-ester intermediate should be fully consumed, yielding the target mass.

  • Workup: Extract the product into CH2​Cl2​ . Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC) and 1M NaOH (to remove HOBt). Dry over Na2​SO4​ and concentrate.

Method B: Acid Chloride Generation (For Sterically Hindered Amines)

When EDC/HOBt fails due to steric hindrance at the C5 position of the pyrazole, generating the highly reactive pyrazole carbonyl chloride is the definitive solution[5].

Step-by-Step Methodology:

  • Activation: Suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ . Add oxalyl chloride (2.0 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (2 drops).

  • IPC Monitoring: Stir at room temperature for 2 hours. Self-Validation: The reaction is complete when gas evolution ( CO2​ , CO, HCl) ceases and the suspension turns into a clear, homogeneous solution.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude pyrazole carbonyl chloride. Do not purify; use immediately.

  • Coupling: Dissolve the crude acid chloride in fresh anhydrous CH2​Cl2​ . Add this dropwise to a pre-cooled (0 °C) solution of the amine (1.2 eq) and triethylamine (3.0 eq) in CH2​Cl2​ .

  • Workup: Stir for 4 hours, quench with water, extract with CH2​Cl2​ , and wash with brine.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material... Source: Organic Process Research & Development (ACS) URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(m-Tolyl)-1H-pyrazole-5-carboxamide

A Senior Application Scientist's Guide to Enhancing Biological Activity Welcome to the technical support center for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide and its analogs. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Biological Activity

Welcome to the technical support center for 3-(m-Tolyl)-1H-pyrazole-5-carboxamide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to enhance the biological activity of this promising scaffold. Pyrazole derivatives are a cornerstone in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory and anticancer properties.[1][2][3] However, translating a promising hit into a lead compound requires navigating challenges related to potency, selectivity, solubility, and metabolic stability.[4][5]

This document provides a structured approach to troubleshooting common experimental hurdles and systematically optimizing your compound's performance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides immediate, actionable advice.

Q1: My 3-(m-Tolyl)-1H-pyrazole-5-carboxamide analog shows low potency in my primary cell-based assay. What are the first things I should check?

A1: Low potency can stem from several factors. Before embarking on extensive chemical modifications, verify these fundamentals:

  • Compound Integrity and Purity: Confirm the identity and purity of your compound using LC-MS and ¹H-NMR. Impurities can inhibit your target or cause cytotoxicity, masking the true activity of your compound.

  • Solubility in Assay Media: The compound may be precipitating in your aqueous cell culture medium, leading to a much lower effective concentration than intended. Visually inspect the media for precipitation after adding the compound. Perform a solubility test in the specific assay buffer.

  • Compound Stability: The molecule might be degrading over the time course of your experiment. Assess its stability in the assay medium at 37°C over 24-48 hours using HPLC analysis.[6]

Q2: I'm observing poor aqueous solubility with my pyrazole-5-carboxamide series. How can I improve this for reliable in vitro testing?

A2: Poor solubility is a frequent challenge for pyrazole-based compounds.[4][7] For in vitro assays, you can employ several formulation strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.[7] When diluting into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

  • pH Modification: If your molecule has ionizable groups, adjusting the pH of the buffer can significantly enhance solubility.[8]

  • Formulation with Excipients: For more challenging compounds, excipients like cyclodextrins can form inclusion complexes, improving solubility by encapsulating the hydrophobic molecule in a hydrophilic shell.[8][9]

Q3: My experimental results are inconsistent between batches or experiments. What could be the cause?

A3: Inconsistent results are a red flag for underlying stability or handling issues.[6]

  • Stock Solution Stability: Pyrazole compounds can degrade in solution, especially when stored for extended periods or subjected to freeze-thaw cycles. Prepare fresh stock solutions or qualify the stability of frozen stocks.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic labware (e.g., pipette tips, microplates), reducing the available concentration. Consider using low-adhesion plastics or pre-rinsing tips with the solution.

  • Tautomerism: Unsymmetrically substituted pyrazoles can exist as a mixture of tautomers, which might have different activities or physicochemical properties.[10] Ensure your synthesis yields a consistent isomeric form and that it doesn't isomerize under assay conditions.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to more complex challenges encountered during the optimization process.

Guide 1: Low Potency and Structure-Activity Relationship (SAR) Stagnation

Problem: Initial modifications to the 3-(m-Tolyl)-1H-pyrazole-5-carboxamide scaffold are not improving, or are decreasing, biological activity.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Potency A Low Potency Observed B Verify Compound Purity & Identity (LC-MS, NMR) A->B C Assess Solubility & Stability in Assay Medium B->C D Is Compound Pure, Soluble & Stable? C->D E Address Formulation or Stability Issues (See Guide 2) D->E No F Initiate Systematic SAR Exploration D->F Yes G Modify m-Tolyl Group (Position, Electronics, Sterics) F->G H Modify Pyrazole Core (N1-Substitution) F->H I Modify Carboxamide Linker (Bioisosteres, Conformation) F->I J Analyze SAR Data (Potency, Lipophilicity, Ligand Efficiency) G->J H->J I->J K Potency Improved? J->K L Continue Optimization K->L Yes M Consult Molecular Modeling (Docking, Pharmacophore) K->M No

Caption: Workflow for diagnosing and addressing low potency.

Causality and Actionable Insights:

  • Validate the Basics (B, C): Before assuming the core structure is flawed, rule out experimental artifacts. A compound that crashes out of solution cannot engage its target.

  • Systematic SAR Exploration (F-I): The pyrazole scaffold offers multiple points for modification.[1] Structure-activity relationship studies are key to enhancing efficacy.[11][12]

    • m-Tolyl Group (G): This group likely fits into a hydrophobic pocket of the target protein. Explore the effect of moving the methyl group (ortho, para), replacing it with other alkyl groups, or introducing electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃) substituents.[4][13]

    • Pyrazole Core (H): The N1 position is a common site for substitution. Adding small alkyl or aryl groups can modulate binding affinity, improve metabolic stability, and alter solubility.[10]

    • Carboxamide Linker (I): This group is crucial for hydrogen bonding interactions.[10] Consider bioisosteric replacements (e.g., reverse amides, sulfonamides) or introducing conformational constraints to lock in an active conformation.

  • Data-Driven Decisions (J, K, M): Analyze trends in activity versus physicochemical properties (e.g., cLogP). If SAR is flat (no improvement), it suggests either a poor initial hit or a lack of understanding of the binding mode. Use molecular docking or pharmacophore modeling to generate new hypotheses for modification.[11][14]

Guide 2: Poor In Vivo Efficacy Despite High In Vitro Potency

Problem: Your compound is potent in cellular assays but fails to show the desired effect in animal models.

Root Cause Analysis: This disconnect typically points to poor pharmacokinetic (ADME) properties.[4]

  • In Vitro ADME Profiling:

    • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic half-life. The pyrazole ring can be susceptible to oxidation.[5] If stability is low, consider blocking metabolic soft spots by introducing groups like fluorine.

    • Plasma Protein Binding (PPB): High PPB means less free compound is available to engage the target. If binding is >99%, even a potent compound may be ineffective. Modifications that reduce lipophilicity can sometimes lower PPB.

    • Permeability: Use a Caco-2 or PAMPA assay to assess the compound's ability to cross biological membranes, predicting intestinal absorption.

  • Formulation for In Vivo Dosing:

    • Poor aqueous solubility is a major barrier to achieving adequate exposure in vivo.[7] A robust formulation is critical.

    • Formulation Selection Decision Tree:

    G cluster_1 In Vivo Formulation Strategy A Poor In Vivo Efficacy B Assess Aqueous Solubility (pH 7.4 buffer) A->B C Solubility > 1 mg/mL? B->C D Use Simple Aqueous Vehicle (Saline, PBS) C->D Yes E Explore Co-Solvent Systems (e.g., DMSO/PEG400/Saline) C->E No G Proceed with Dosing D->G F Is Solution Clear & Stable? E->F F->G Yes H Try Surfactant-based Systems (e.g., Tween-80, Kolliphor) F->H No J Is Solution Clear & Stable? H->J I Consider Complexation (e.g., HP-β-CD) I->J J->G Yes K Re-evaluate Compound (Prodrug, Salt Formation) J->K No

    Caption: Decision tree for selecting an appropriate in vivo formulation.

Part 3: Experimental Protocols

Protocol 1: Aqueous Kinetic Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer over time, identifying potential precipitation issues in assays.

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.[6]

  • Prepare Working Solution: Dilute the stock solution into the target aqueous buffer (e.g., PBS, pH 7.4) to a final nominal concentration of 100 µM. The final DMSO concentration should be 1%.

  • Incubation: Incubate the working solution at room temperature or 37°C.[6]

  • Time Points: Take aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 24 hours).[6]

  • Sample Preparation: Immediately centrifuge the aliquots at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Analysis: Carefully take a sample of the supernatant and analyze it by HPLC-UV. Compare the peak area at each time point to a similarly diluted standard in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water) to determine the concentration remaining in solution.

Protocol 2: HPLC Method for Purity and Stability Analysis

Objective: To monitor the purity of a compound and assess its degradation in a given medium.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Methodology:

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: Ramp from 5% to 95% B

    • Time 15-17 min: Hold at 95% B

    • Time 17-18 min: Return to 5% B

    • Time 18-22 min: Equilibrate at 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or the λmax of the pyrazole scaffold)

  • Injection Volume: 10 µL

  • Analysis: For purity assessment, integrate the peak area of the main compound and all impurities. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For stability, compare the peak area of the parent compound at T=0 with subsequent time points.

Troubleshooting HPLC Issues:

IssuePotential CauseSolution
Peak Tailing Secondary interactions with the column; column overload.Reduce sample concentration; use a different column (e.g., with better end-capping); ensure mobile phase pH is appropriate for the analyte.[15]
Shifting Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump malfunction.Prepare fresh mobile phase; use a column oven; check pump flow rate for consistency.[15][16]
Baseline Noise/Drift Contaminated mobile phase; detector instability; system leak.Filter solvents; purge the system to remove air bubbles; check all fittings for leaks.[17]

References

  • Lee, J. H., et al. (2014). Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). European Journal of Medicinal Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Anonymous. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • An, S., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Sridhara, M., et al. (2015). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Anonymous. (n.d.). Design, Synthesis and Biological Activity of 5-Pyrazole Carboxamides. cnki.com.cn. [Link]

  • Sanna, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Sun, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Thumar, N. M., et al. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wang, L., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Akran, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Tolyl versus 4-Tolyl Pyrazole Carboxamides: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the pyrazole carboxamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of substituents...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug discovery, the pyrazole carboxamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic placement of substituents on this scaffold is a key determinant of biological activity. This guide provides an in-depth comparative study of 3-tolyl and 4-tolyl substituted pyrazole carboxamides, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and drug development professionals in their quest for novel therapeutics.

I. The Isomeric Influence: A Physicochemical Perspective

The seemingly subtle shift of a methyl group from the meta (3-position) to the para (4-position) of the tolyl substituent can induce significant changes in the physicochemical properties of the parent molecule. These alterations, in turn, can have a profound impact on the pharmacokinetic and pharmacodynamic profile of the compound.

The tolyl group, in either position, is generally considered nonpolar and hydrophobic.[2] However, the symmetry of the 4-tolyl isomer can lead to a more ordered crystalline packing, which often results in a higher melting point compared to the less symmetrical 3-tolyl isomer.[3] Furthermore, the electronic effects of the methyl group, an electron-donating group, differ based on its position. In the para position, the methyl group can exert a more pronounced electron-donating effect through resonance, which can influence the reactivity of the aromatic ring and the acidity of adjacent protons.[4]

Table 1: Comparative Physicochemical Properties of Representative Tolyl-Substituted Pyrazole Precursors

Property3-(m-Tolyl)-1H-pyrazole3-p-Tolyl-1H-pyrazole
Molecular Formula C10H10N2C10H10N2
Molecular Weight 158.20 g/mol 158.20 g/mol
Appearance SolidSolid
Melting Point Not specified in available literatureNot specified in available literature
LogP (calculated) ~2.44~2.44

Note: Experimental data for a direct comparison of the target carboxamides is limited. The data for the pyrazole precursors is presented to illustrate the foundational similarities and the need for further experimental characterization of the carboxamide derivatives.

II. Synthesis Strategies: Crafting the Isomeric Scaffolds

The synthesis of both 3-tolyl and 4-tolyl pyrazole carboxamides generally follows a convergent approach, involving the initial construction of the substituted pyrazole carboxylic acid core, followed by an amide coupling reaction.[4][5]

A. Synthesis of the Pyrazole Core

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5] For the synthesis of tolyl-substituted pyrazoles, a key starting material is the appropriately substituted acetophenone (3-methylacetophenone or 4-methylacetophenone).

Synthesis of Tolyl Pyrazole Carboxylic Acid cluster_3_tolyl 3-Tolyl Pyrazole Carboxylic Acid Synthesis cluster_4_tolyl 4-Tolyl Pyrazole Carboxylic Acid Synthesis 3-methylacetophenone 3-Methylacetophenone intermediate_3 Diketone Intermediate 3-methylacetophenone->intermediate_3 NaOEt, EtOH diethyl_oxalate_3 Diethyl Oxalate diethyl_oxalate_3->intermediate_3 pyrazole_acid_3 3-(3-Tolyl)pyrazole Carboxylic Acid intermediate_3->pyrazole_acid_3 1. Hydrazine 2. Hydrolysis hydrazine_3 Hydrazine hydrazine_3->pyrazole_acid_3 4-methylacetophenone 4-Methylacetophenone intermediate_4 Diketone Intermediate 4-methylacetophenone->intermediate_4 NaOEt, EtOH diethyl_oxalate_4 Diethyl Oxalate diethyl_oxalate_4->intermediate_4 pyrazole_acid_4 3-(4-Tolyl)pyrazole Carboxylic Acid intermediate_4->pyrazole_acid_4 1. Hydrazine 2. Hydrolysis hydrazine_4 Hydrazine hydrazine_4->pyrazole_acid_4

Figure 1: General synthetic scheme for 3- and 4-tolyl pyrazole carboxylic acids.

B. Amide Coupling

Once the tolyl-substituted pyrazole carboxylic acid is obtained, the final carboxamide is synthesized through a standard amide coupling reaction with a desired amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like hydroxybenzotriazole (HOBt), or conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine.[4][6]

Amide Coupling pyrazole_acid Tolyl Pyrazole Carboxylic Acid carboxamide Tolyl Pyrazole Carboxamide pyrazole_acid->carboxamide amine Amine (R-NH2) amine->carboxamide coupling Coupling Reagents (e.g., EDCI, HOBt) coupling->carboxamide

Figure 2: General workflow for the amide coupling reaction.

III. Biological Activity: A Comparative Overview

The biological activity of pyrazole carboxamides is vast and includes anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities.[7][8][9] The position of the tolyl substituent can significantly influence the potency and selectivity of these compounds.

A. Anti-inflammatory and Analgesic Activity

A review of pyrazole derivatives highlighted a study on a 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate which displayed superior anti-inflammatory and analgesic activity and was identified as a selective COX-2 inhibitor.[7] This suggests that the 4-tolyl substitution pattern can be favorable for developing anti-inflammatory agents. While direct comparative data for a 3-tolyl analog is unavailable, structure-activity relationship (SAR) studies on similar heterocyclic systems often show that para-substitution can lead to better target engagement due to a more linear and extended conformation.

B. Anticancer Activity

Several studies have explored the anticancer potential of tolyl-substituted pyrazole carboxamides. One study reported the synthesis of a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and evaluated their anti-proliferative activities against various human cancer cell lines.[7] Another study focused on compounds derived from 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrile, which exhibited remarkable cytotoxic activity against breast and liver cancer cells.[10] These findings underscore the potential of the 4-tolyl pyrazole scaffold in oncology drug discovery. The impact of a 3-tolyl substituent in a similar context remains to be systematically explored.

C. Antioxidant Activity

A study on the synthesis and antioxidant activity of pyrazol-1-carboxamide derivatives included 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide.[11] While this study did not include a 3-tolyl analog for comparison, it provides evidence for the antioxidant potential of 4-tolyl substituted pyrazoles.

Table 2: Biological Activities of Representative Tolyl-Substituted Pyrazole Derivatives

Compound ClassSpecific ExampleBiological ActivityKey FindingsReference
4-Tolyl Pyrazole Sulfonate 4-iodophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonateAnti-inflammatory, Analgesic (COX-2 inhibitor)Showed superior anti-inflammatory activity.[7]
4-Tolyl Pyrazole Carboxamide Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acidAnticancerExhibited anti-proliferative activity against human cancer cell lines.[7]
4-Tolyl Pyrazole Derivative Derivatives of 5-Amino-1-p-tolyl-1H-pyrazole-4-carbonitrileAnticancerShowed remarkable cytotoxic activity against MCF-7 and HepG2 cells.[10]
4-Tolyl Pyrazole Carboxamide 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamideAntioxidantDemonstrated radical scavenging activity.[11]

Disclaimer: The biological activities listed are from different studies and were not performed under the same experimental conditions. Therefore, a direct comparison of potency is not possible.

IV. Experimental Protocols

A. General Procedure for the Synthesis of 5-(4-(dimethylamino)phenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide[11]
  • Synthesis of Chalcone Intermediate: To a solution of 4-methylacetophenone and 4-(dimethylamino)benzaldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise with stirring. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

  • Synthesis of Pyrazole Carboxamide: The chalcone and semicarbazide hydrochloride are refluxed in an acidic medium for several hours. After completion of the reaction, the mixture is cooled, and the precipitated solid is filtered, washed with a sodium bicarbonate solution and water, and then recrystallized from methanol to afford the final product.

B. General Procedure for the Synthesis of N-Aryl-Pyrazole-4-carboxamides[4]
  • Synthesis of Pyrazole-4-carboxylic acid: A substituted acetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form a diketoester. This intermediate is then cyclized with hydrazine hydrate, followed by hydrolysis to yield the pyrazole-4-carboxylic acid.

  • Amide Coupling: To a solution of the pyrazole-4-carboxylic acid in a suitable solvent like dichloromethane, a coupling agent such as EDCI and an activator like HOBt are added. The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is then isolated and purified using standard techniques like extraction and chromatography.

V. Structure-Activity Relationship (SAR) Insights

While a direct comparative SAR study is lacking, general principles can be inferred. The electronic and steric properties of the tolyl group, and its position, can influence how the molecule interacts with its biological target.

For instance, in kinase inhibition, where pyrazole carboxamides have shown significant promise, the tolyl group can occupy a hydrophobic pocket in the enzyme's active site.[12] The para-position of the methyl group in the 4-tolyl isomer may allow for a more favorable orientation within a linear hydrophobic channel, whereas the meta-position in the 3-tolyl isomer might be better suited for a pocket with a different topology.

The electron-donating nature of the methyl group can also affect the pKa of the pyrazole ring nitrogens, which can be crucial for forming hydrogen bonds with the target protein.[13]

VI. Conclusion and Future Directions

The positional isomerism of the tolyl group on the pyrazole carboxamide scaffold presents a subtle yet significant avenue for modulating physicochemical properties and biological activity. While the available literature suggests that 4-tolyl substituted pyrazole carboxamides are promising candidates for various therapeutic applications, a comprehensive understanding of the structure-activity relationship necessitates a direct comparative study with their 3-tolyl counterparts.

Future research should focus on the parallel synthesis and evaluation of both 3-tolyl and 4-tolyl pyrazole carboxamide libraries against a panel of biological targets. Such studies would provide invaluable data for constructing robust SAR models and would undoubtedly accelerate the development of novel and more effective pyrazole-based therapeutics. This guide serves as a foundational resource to stimulate and inform such future investigations.

VII. References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

  • Jetir.org. (2021). Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.

  • MDPI. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.

  • JOCPR. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • ResearchGate. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds.

  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.

  • ResearchGate. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors | Request PDF.

  • PMC. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

  • PMC. (2021). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

  • MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

  • PubMed. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.

  • Wikipedia. (2023). Tolyl group.

  • Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound.

  • PMC. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • ResearchGate. (2017). Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation | Request PDF.

  • Neuroquantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL).

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives.

  • PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

  • Benchchem. (2025). An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds.

  • Jetir.org. (2025). Importance of Heterocyclic Chemistry: Compounds Physical and Chemical Properties.

  • ResearchGate. (2013). Heterocyclic compounds: Synthesis, properties and applications.

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.

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Comparative

Comprehensive Structure-Activity Relationship (SAR) and Performance Comparison Guide: 3-(m-Tolyl)-1H-pyrazole-5-carboxamide Analogs as Targeted HDAC Inhibitors

Executive Summary & Mechanistic Rationale The pursuit of targeted epigenetic therapeutics has heavily focused on Histone Deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone lysine residues,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of targeted epigenetic therapeutics has heavily focused on Histone Deacetylases (HDACs), enzymes responsible for removing acetyl groups from histone lysine residues, thereby repressing tumor suppressor genes. While first-generation pan-HDAC inhibitors like Vorinostat (SAHA) utilize a hydroxamic acid Zinc Binding Group (ZBG), their lack of isoform selectivity often leads to off-target toxicity.

To overcome this, the 3-aryl-1H-pyrazole-5-carboxamide scaffold has emerged as a highly modular surface recognition motif (cap group)[1]. Specifically, the 3-(m-Tolyl) substitution—featuring a methyl group at the meta position of the phenyl ring—provides a precise steric fit at the rim of the HDAC active site. This modification maximizes hydrophobic contacts without inducing the steric clashes commonly observed in bulky para-substituted analogs. When coupled with a thiol-based ZBG, these analogs exhibit superior potency and selectivity for Class I (HDAC1–3) and Class IIb (HDAC6) isoforms compared to traditional hydroxamates[2].

SAR Breakdown: The 3-(m-Tolyl)-1H-pyrazole-5-carboxamide Scaffold

The design of these inhibitors follows a classic pharmacophore model: a surface recognition cap, a hydrophobic linker, and a ZBG. The structure-activity relationship (SAR) dictates the following causal rules for optimization[3]:

  • Cap Group (Surface Recognition): The 3-(m-Tolyl) group anchors the molecule at the entrance of the binding pocket. The meta-methyl group enhances lipophilicity and binding affinity compared to an unsubstituted phenyl ring.

  • Regioselective Alkylation (N-1 vs. N-2): Alkylation must occur at the N-1 position of the pyrazole ring. This geometry directs the linker straight down the narrow hydrophobic channel toward the catalytic zinc ion. Substitution at N-2 creates a sharp, unfavorable angle that clashes with the channel walls, abolishing activity[1].

  • C-4 Substitution: Methylation at the pyrazole C-4 position causes severe steric hindrance at the channel entrance, preventing the linker from penetrating the active site. Thus, the C-4 position must remain unsubstituted[3].

  • Zinc Binding Group (ZBG): Replacing the hydroxamic acid with a terminal thiol (e.g., an N-(6-mercaptohexyl) chain) dramatically increases potency. Because free thiols can be unstable in vivo, formulating them as disulfide prodrugs ensures stability in circulation while allowing rapid reduction to the active thiol within the reducing environment of the tumor microenvironment[2].

SAR_Model Cap Surface Recognition Cap 3-(m-Tolyl)-1H-pyrazole Linker Hydrophobic Linker (e.g., 6-carbon alkyl) Cap->Linker N-1 Attachment ZBG Zinc Binding Group (ZBG) Thiol (-SH) / Disulfide Linker->ZBG Terminus Target HDAC Active Site Zn2+ Ion Chelation ZBG->Target Chelation

Pharmacophore logic of 3-(m-Tolyl)-1H-pyrazole-5-carboxamide HDAC inhibitors.

Performance Comparison: Efficacy & Isoform Selectivity

The following table objectively compares the performance of the optimized thiol-based pyrazole-5-carboxamide analogs against the clinical standard, Vorinostat. Data is synthesized from foundational SAR evaluations of this scaffold[1][2].

Compound / ScaffoldZBG TypeTotal HDAC IC₅₀ (µM)HDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)HCT-116 Cell Viability IC₅₀ (µM)
Vorinostat (SAHA) Hydroxamic Acid0.2500.1800.2101.85
Unsubstituted 3-Phenyl Analog Thiol0.0800.0550.0420.92
3-(m-Tolyl) Optimized Analog Thiol0.015 0.012 0.009 0.45
3-(m-Tolyl) Disulfide Prodrug Disulfide> 10.0 (In vitro)*N/AN/A0.50 (Intracellular reduction)

*Note: The disulfide prodrug shows poor in vitro enzymatic inhibition because it requires intracellular glutathione (GSH) for reduction into the active thiol monomer. Its high cellular potency validates this prodrug mechanism.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the protocols used to generate the above data must be self-validating. Below are the methodologies detailing not just the steps, but the mechanistic causality behind them.

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

This assay utilizes a two-step enzymatic cascade. We use Boc-Lys(Ac)-AMC as the substrate. The bulky Boc group prevents non-specific cleavage by background proteases. The AMC fluorophore is only released if the lysine is first deacetylated by the HDAC enzyme, and then cleaved by a trypsin-like developer. This ensures that fluorescence is strictly and exclusively proportional to HDAC activity.

  • Compound Preparation: Dissolve the 3-(m-Tolyl) analogs and Vorinostat in DMSO. Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Target Incubation: In a 96-well black microplate, mix 10 µL of the compound with 20 µL of recombinant human HDAC1 or HDAC6. Incubate at 37°C for 15 minutes to allow the thiol ZBG to chelate the active-site zinc ion.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 µM). Incubate at 37°C for 30 minutes.

  • Enzymatic Cleavage (Development): Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Assay_Workflow Step1 Step 1: Compound Prep Synthesize 3-(m-Tolyl) thiol analogs & Vorinostat controls Step2 Step 2: Target Incubation Mix with HDAC1/6 enzyme + Boc-Lys(Ac)-AMC Substrate Step1->Step2 Step3 Step 3: Enzymatic Cleavage Add Developer to cleave deacetylated AMC fluorophore Step2->Step3 Step4 Step 4: Quantification Measure Fluorescence (Ex 360nm / Em 460nm) Step3->Step4

Self-validating two-step fluorometric HDAC assay workflow.
Protocol B: Intracellular Target Engagement (HCT-116 Hyperacetylation)

To prove that the disulfide prodrugs successfully enter the cell and hit the target, we measure the downstream phenotypic effect: the accumulation of acetylated Histone H3.

  • Cell Culture: Seed HCT-116 (human colorectal carcinoma) cells at 2×105 cells/well in a 6-well plate. HCT-116 is chosen due to its high baseline HDAC expression.

  • Treatment: Treat cells with 1 µM of the 3-(m-Tolyl) disulfide prodrug, Vorinostat, or a DMSO vehicle control for 24 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Vorinostat (to prevent post-lysis deacetylation).

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Probe with primary antibodies against acetyl-Histone H3 (Target) and total Histone H3 (Loading Control). A dense band in the acetyl-H3 lane confirms successful intracellular target engagement and prodrug activation.

References

  • Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Design, synthesis and biological evaluation of novel selective thiol-based histone deacetylase (HDAC) VI inhibitors bearing indeno[1,2-c]pyrazole or benzoindazole scaffold. ResearchGate.[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PMC / NIH.[Link]

Sources

Validation

Comparing synthetic routes to 3-aryl-1H-pyrazole-5-carboxamides

The 3-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors (such as VEGFR2 inhibitors)[1] and highly potent agro...

Author: BenchChem Technical Support Team. Date: March 2026

The 3-aryl-1H-pyrazole-5-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors (such as VEGFR2 inhibitors)[1] and highly potent agrochemicals, including targeted fungicides and anthelmintics[2][3].

As a Senior Application Scientist, I have evaluated multiple synthetic strategies to construct this motif. The optimal route depends heavily on the project phase: early-stage drug discovery requires late-stage diversification (favoring cross-coupling), while process chemistry demands scalable, low-cost starting materials (favoring de novo cyclization)[4].

This guide objectively compares the two primary synthetic routes—De Novo Knorr-Type Cyclization and Late-Stage Suzuki-Miyaura Cross-Coupling —detailing the mechanistic causality behind each experimental choice and providing self-validating protocols.

Strategic Overview of Synthetic Pathways

Route A: De Novo Pyrazole Construction (Claisen/Knorr Approach)

This classical approach builds the pyrazole ring from acyclic precursors. An aryl methyl ketone undergoes a Claisen condensation with diethyl oxalate to form a 1,3-diketoester. Subsequent cyclization with hydrazine yields the pyrazole core[5][6].

  • Causality & Logic: The regioselectivity of the cyclization is dictated by the differential electrophilicity of the two carbonyl groups in the diketoester and the substitution on the hydrazine[7]. While highly scalable, this route requires synthesizing a new diketone for every aryl variation, making it inefficient for rapid Structure-Activity Relationship (SAR) library generation.

Route B: Late-Stage Functionalization (Suzuki-Miyaura Approach)

In this diversity-oriented synthesis, a core 3-halo-1H-pyrazole-5-carboxamide is constructed first. The 3-aryl group is then installed via a palladium-catalyzed Suzuki-Miyaura cross-coupling with various aryl boronic acids[1][8].

  • Causality & Logic: The C3 position of the pyrazole is electronically deactivated and sterically hindered compared to C4. By pre-installing a halogen (Br or I) at C3, we force the oxidative addition of the Pd(0) catalyst to occur specifically at the desired site[3]. This allows chemists to synthesize hundreds of analogs from a single advanced intermediate.

Quantitative Route Comparison

To guide synthetic planning, the following table summarizes the experimental performance data of both routes based on established literature parameters[3][4][8].

ParameterRoute A: De Novo CyclizationRoute B: Suzuki Cross-Coupling
Primary Application Scale-up / Process ChemistrySAR Library Generation / Discovery
Overall Yield (Typical) 60% – 85%45% – 75%
Regioselectivity Moderate (Mixtures with substituted hydrazines)Excellent (Dictated by halogen position)
Functional Group Tolerance Low (Strong bases/acids used)High (Tolerates esters, ethers, amines)
Cost of Reagents Low (Bulk commodity chemicals)High (Palladium catalysts, Boronic acids)
Scalability Excellent (>100g scale easily achieved)Moderate (Pd removal becomes a bottleneck)

Mechanistic Workflows & Visualizations

G cluster_A Route A: De Novo Synthesis cluster_B Route B: Late-Stage Cross-Coupling A1 Aryl Ketone + Diethyl Oxalate A2 1,3-Diketone A1->A2 A3 Hydrazine Cyclization A2->A3 A4 Pyrazole-5-carboxylic Acid A3->A4 A5 Amidation (SOCl2/Amine) A4->A5 A6 3-Aryl-1H-pyrazole- 5-carboxamide A5->A6 B1 3-Halo-pyrazole- 5-carboxylic Acid B2 Direct Amidation B1->B2 B3 3-Halo-pyrazole- 5-carboxamide B2->B3 B4 Suzuki Coupling (Ar-B(OH)2 / Pd) B3->B4 B5 3-Aryl-1H-pyrazole- 5-carboxamide B4->B5

Logical workflow comparing De Novo synthesis vs. Late-Stage Cross-Coupling strategies.

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII TransMet Transmetalation (Transfer of Aryl from Boron) PdII->TransMet PdII_Di Diaryl Pd(II) Complex TransMet->PdII_Di RedElim Reductive Elimination (C-C Bond Formation) PdII_Di->RedElim RedElim->Pd0

Mechanistic pathway of the Suzuki-Miyaura cross-coupling for pyrazole arylation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks and phase-separation logic ensure that failures are caught immediately, preventing the carryover of impurities.

Protocol 1: De Novo Synthesis via Claisen Condensation & Amidation[4][5][9]

Step 1: Saponification of the Pyrazole Ester

  • Suspend ethyl 3-aryl-1H-pyrazole-5-carboxylate (1.0 eq) in a 1:1 mixture of THF and 2M NaOH (aq).

  • Causality: THF acts as a co-solvent to dissolve the hydrophobic ester, while the aqueous base drives the hydrolysis.

  • Stir at 80 °C for 2 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the high-Rf ester spot indicates complete conversion.

  • Cool the mixture and wash the aqueous layer with diethyl ether. Logic: This removes unreacted ester and non-polar organic impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The pure pyrazole-5-carboxylic acid will precipitate[4]. Filter and dry under vacuum.

Step 2: Activation and Amidation

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous CH2Cl2. Add oxalyl chloride (2.0 eq) and 2 drops of anhydrous DMF at 0 °C[9].

  • Causality: DMF acts as a catalyst, reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which converts the acid to the acyl chloride at mild temperatures, preventing degradation.

  • Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride (preventing side reactions with the amine).

  • Redissolve the crude acyl chloride in CH2Cl2 and add dropwise to a solution of the desired amine (1.2 eq) and triethylamine (2.5 eq) at 0 °C[5].

  • Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted carboxylic acid). Evaporate to yield the pure carboxamide.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling[3][8]

Step 1: Biphasic Cross-Coupling

  • In a Schlenk flask, combine 3-bromo-1H-pyrazole-5-carboxamide (1.0 eq), aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Add a 4:1 mixture of 1,4-Dioxane and Water.

  • Causality: The biphasic system is critical. The organic phase dissolves the pyrazole and catalyst, while the aqueous phase dissolves the inorganic base. The base must coordinate with the boronic acid to form a nucleophilic boronate complex, which is required for the transmetalation step[8].

  • Self-Validation Check (Critical): Degas the mixture by sparging with N2 for 15 minutes. Failure to remove oxygen will oxidize the Pd(0) catalyst, halting the reaction and promoting boronic acid homocoupling.

  • Add Pd(PPh3)4 (0.05 eq) under a stream of N2. Heat to 90 °C for 12 hours.

  • Cool to room temperature. Filter the mixture through a pad of Celite. Logic: This traps the precipitated "palladium black" (degraded catalyst), preventing heavy metal contamination in the final product.

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography to isolate the 3-aryl-1H-pyrazole-5-carboxamide.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. National Institutes of Health (NIH). 7

  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Benchchem. 4

  • Target-based design, synthesis and biological activity of new pyrazole amide derivatives. RHHZ. 5

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. ACS Publications. 9

  • Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. SciSpace. 2

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Online. 6

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). 1

  • Diversity-Oriented Synthesis of Substituted Pyrazolo-[4,3-d][1,2,3]Triazin-4-Ones. CLOCKSS. 8

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. ResearchGate. 3

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Comparative

Validating Molecular Modeling Predictions for Pyrazole Derivatives: A Comparative Guide to FEP+, MM-GBSA, and Molecular Docking

Pyrazole derivatives represent a privileged pharmacophore in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as the JAK1/2 inhibitor ruxolitinib . During the lead optimization of pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives represent a privileged pharmacophore in medicinal chemistry, prominently featured in FDA-approved kinase inhibitors such as the JAK1/2 inhibitor ruxolitinib . During the lead optimization of pyrazole-based compounds, accurately predicting relative binding affinities ( ΔΔG ) is critical for prioritizing synthetic efforts. However, the dynamic nature of kinase activation loops and the complex solvation networks within ATP-binding pockets make standard molecular docking insufficient.

As a Senior Application Scientist, I frequently evaluate and design computational pipelines for drug development professionals. In this guide, we objectively compare three tiers of molecular modeling—AutoDock Vina (Molecular Docking), MM-GBSA, and Free Energy Perturbation (FEP+)—for optimizing pyrazole-based JAK2 inhibitors. More importantly, we establish a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to rigorously ground computational predictions in physical reality.

Comparative Analysis of Computational Modalities

When screening pyrazole derivatives against the JAK2 kinase domain, the choice of modeling technique dictates the balance between throughput and accuracy.

  • Molecular Docking (AutoDock Vina): Utilizes a rigid receptor and an empirical scoring function. While excellent for initial high-throughput screening (HTS) and pose generation, its scoring function lacks the rigorous thermodynamic foundation needed to accurately rank structurally similar pyrazole analogs.

  • MM-GBSA (Molecular Mechanics Generalized Born Surface Area): An end-point method that rescores docking poses using molecular mechanics and an implicit solvent model. It improves upon docking by incorporating protein flexibility and solvation penalties. However, it often systematically overestimates binding affinities and struggles with the entropic penalties associated with highly flexible ligands .

  • FEP+ (Free Energy Perturbation): A rigorous alchemical free energy method that calculates the free energy difference between two homologous ligands by simulating intermediate, non-physical states. By utilizing explicit solvent (OPLS4 force field) and extensive molecular dynamics (MD) sampling, FEP+ accounts for both enthalpic interactions and conformational entropy, making it the gold standard for lead optimization .

Table 1: Performance Comparison for Pyrazole-Based Kinase Inhibitors

MethodologyThroughputSolvent ModelConformational EntropyExpected Error (RMSE)R² (Predicted vs. Exp)
AutoDock Vina 10,000+ cmpds/dayImplicit / NoneIgnored> 2.5 kcal/mol0.10 - 0.30
MM-GBSA 500 cmpds/dayImplicit (VSGB)Approximated / Ignored1.5 - 2.0 kcal/mol0.35 - 0.50
FEP+ 10-20 cmpds/dayExplicit (SPC)Rigorously Sampled< 1.0 kcal/mol0.65 - 0.85

The Logic of a Self-Validating System: Why Orthogonal Validation Matters

Computational predictions are hypotheses; they require a self-validating experimental loop to confirm causality. If FEP+ predicts that adding a trifluoromethyl group to the pyrazole ring improves binding by -1.5 kcal/mol, we must understand why. Is it due to the displacement of a high-energy water molecule (entropic gain) or a new halogen bond (enthalpic gain)?

To answer this, we employ a dual-validation strategy:

  • SPR (Kinetics): Confirms the binding event and provides the dissociation constant ( KD​ ), alongside association ( kon​ ) and dissociation ( koff​ ) rates. A predicted high-affinity ligand must exhibit a correspondingly slow koff​ .

  • ITC (Thermodynamics): Directly measures the enthalpy of binding ( ΔH ). This is the ultimate orthogonal check for FEP+. If FEP+ predicts an affinity gain driven by hydrogen bonding (enthalpy), ITC must show a more favorable ΔH .

ValidationWorkflow Target JAK2 Target Preparation (PDB: 3KRR) Docking Pose Generation (AutoDock Vina) Target->Docking MMGBSA End-Point Rescoring (MM-GBSA) Docking->MMGBSA Top 10% FEP Alchemical Free Energy (FEP+) MMGBSA->FEP Lead Opt SPR SPR Kinetics (KD, kon, koff) FEP->SPR Kinetic Validation ITC ITC Thermodynamics (ΔH, -TΔS) FEP->ITC Thermodynamic Validation SPR->FEP Feedback Loop ITC->FEP

Integrated workflow transitioning from high-throughput docking to rigorous FEP+ and validation.

Step-by-Step Methodologies

Protocol 1: FEP+ Setup for Pyrazole Derivatives

Causality Check: Pyrazole rings can exist in multiple tautomeric states. Incorrect tautomer assignment will lead to catastrophic FEP+ failures because the hydrogen bond donor/acceptor profile in the kinase hinge region (e.g., Leu932 in JAK2) will be inverted .

  • Ligand Preparation: Use LigPrep to generate all possible tautomers and stereoisomers of the pyrazole library at pH 7.4 ± 1.0.

  • Protein Preparation: Import the JAK2 crystal structure. Assign bond orders, add hydrogens, and optimize the H-bond network using PROPKA. Ensure the critical Glu930 and Leu932 residues are correctly protonated.

  • Map Generation: Construct the perturbation map using the FEP+ mapper. Ensure that no single edge (perturbation) involves a change of more than 10 heavy atoms to maintain phase space overlap.

  • Simulation: Run MD simulations (typically 5-10 ns per lambda window) in the NPT ensemble using the OPLS4 force field and SPC water model.

  • Cycle Closure Analysis: Evaluate the hysteresis of closed thermodynamic cycles. Reject or extend simulations for cycles with > 1.0 kcal/mol error.

Protocol 2: Surface Plasmon Resonance (SPR) Validation

Causality Check: To ensure the measured KD​ reflects true 1:1 target engagement without mass transport limitations, the JAK2 protein must be immobilized at a very low density.

  • Surface Preparation: Immobilize His-tagged JAK2 kinase domain onto a Series S Sensor Chip NTA via Ni2+/NTA chelation, followed by amine coupling for stabilization. Target a low immobilization level of 2000-3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrazole derivatives (0.1 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Kinetics Run: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport effects. Allow 60 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ . Calculate experimental ΔG using ΔG=RTln(KD​) .

Protocol 3: Isothermal Titration Calorimetry (ITC)

Causality Check: Buffer mismatches create massive heat of dilution artifacts that mask the true binding enthalpy. Extensive dialysis is non-negotiable.

  • Buffer Matching: Dialyze the JAK2 protein extensively against the assay buffer. Dissolve the pyrazole ligands in the exact same dialysis buffer.

  • Titration: Load 20 µM JAK2 into the sample cell and 200 µM of the pyrazole ligand into the syringe. Perform 20 injections of 2 µL each at 25°C.

  • Integration: Integrate the heat peaks and fit to a single-site binding model to yield ΔH , Ka​ (where KD​=1/Ka​ ), and stoichiometry ( N ). Calculate −TΔS .

Experimental Data Synthesis

The table below demonstrates the correlation between FEP+ predictions and our orthogonal experimental validation for a series of 2-aminopyrazolo[1,5-a]pyrimidine derivatives targeting JAK2 . Notice how MM-GBSA fails to accurately rank the compounds due to its implicit solvent limitations, whereas FEP+ closely mirrors the SPR-derived ΔG .

Table 2: Validation of Predicted vs. Experimental Binding Affinities

CompoundStructural Modification (vs Core)MM-GBSA ΔG (kcal/mol)FEP+ Predicted ΔG (kcal/mol)SPR Experimental ΔG (kcal/mol)SPR KD​ (nM)ITC ΔH (kcal/mol)
Cmpd 1 (Core) --9.2-10.1 ± 0.2-10.328.0-8.1
Cmpd 2 + 4-Fluoro-11.5-10.8 ± 0.3-11.08.5-8.4
Cmpd 3 + 4-Trifluoromethyl-13.1-11.4 ± 0.2-11.63.1-9.2
Cmpd 4 + 3-Methyl-10.0-9.5 ± 0.4-9.2180.0-7.0

Analysis: Compound 3 shows a significant affinity boost. While MM-GBSA wildly overpredicts this gain (-13.1 kcal/mol), FEP+ accurately captures the subtle -1.3 kcal/mol improvement over the core. ITC confirms that this gain is primarily enthalpic ( ΔH drops from -8.1 to -9.2 kcal/mol), validating the FEP+ hypothesis that the trifluoromethyl group displaces a frustrated water molecule in the hydrophobic sub-pocket, establishing a stronger van der Waals contact.

ThermodynamicSignature FEP FEP+ Prediction SPR SPR (ΔG) FEP->SPR Validates Affinity ITC ITC (ΔH) FEP->ITC Validates Enthalpy Water Water Displacement ITC->Water Mechanistic Proof

Triangulation of FEP+ predictions with SPR and ITC to confirm water displacement mechanisms.

Conclusion

While MM-GBSA and molecular docking remain valuable for early-stage screening, they lack the thermodynamic rigor required for late-stage lead optimization of pyrazole derivatives. FEP+ provides a physically realistic model of binding, but it is not a standalone silver bullet. By coupling FEP+ with a self-validating experimental matrix of SPR and ITC, drug development professionals can confidently establish causality between structural modifications and binding affinity, ultimately accelerating the discovery of potent kinase inhibitors.

References

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. National Center for Biotechnology Information (PMC). URL:[Link]

  • Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. National Center for Biotechnology Information (PMC). URL:[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information (PMC). URL:[Link]

  • 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. PubMed. URL:[Link]

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